Product packaging for 1-(4-Fluoro-2-nitrophenyl)pyrrolidine(Cat. No.:CAS No. 778-56-3)

1-(4-Fluoro-2-nitrophenyl)pyrrolidine

Cat. No.: B1349810
CAS No.: 778-56-3
M. Wt: 210.2 g/mol
InChI Key: PSUGFUCCTASXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-Fluoro-2-nitrophenyl)pyrrolidine is a useful research compound. Its molecular formula is C10H11FN2O2 and its molecular weight is 210.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FN2O2 B1349810 1-(4-Fluoro-2-nitrophenyl)pyrrolidine CAS No. 778-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUGFUCCTASXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372061
Record name 1-(4-fluoro-2-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778-56-3
Record name 1-(4-fluoro-2-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine. Additionally, it explores the biological activity of a closely related derivative, offering insights for drug discovery and development.

Core Chemical Properties

This compound is a solid organic compound.[1] Key quantitative data are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₀H₁₁FN₂O₂--INVALID-LINK--
Molecular Weight 210.2 g/mol --INVALID-LINK--
CAS Number 778-56-3--INVALID-LINK--
Melting Point 40 °C[1]
Boiling Point 345.1±32.0 °C (Predicted)--INVALID-LINK--
Form Solid[1]
Solubility Data not available

Synthesis

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNA_r) reaction. This involves the reaction of 1,4-difluoro-2-nitrobenzene with pyrrolidine. The electron-withdrawing nitro group activates the fluorine atom at the C1 position, facilitating its displacement by the nucleophilic pyrrolidine.

Experimental Protocol: General Method for Nucleophilic Aromatic Substitution

The following is a general procedure based on established methods for similar nucleophilic aromatic substitution reactions. Specific reaction conditions such as temperature, solvent, and reaction time may require optimization for this particular synthesis.

Materials:

  • 1,4-difluoro-2-nitrobenzene

  • Pyrrolidine

  • A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))

  • A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))

Procedure:

  • In a round-bottom flask, dissolve 1,4-difluoro-2-nitrobenzene (1 equivalent) in the chosen solvent.

  • Add the non-nucleophilic base (1.5-2 equivalents) to the solution.

  • Slowly add pyrrolidine (1.1 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis_Workflow reagents 1,4-difluoro-2-nitrobenzene + Pyrrolidine + Base reaction Nucleophilic Aromatic Substitution reagents->reaction solvent Solvent (e.g., DMF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

General workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Expected signals would include multiplets for the pyrrolidine protons and signals in the aromatic region for the phenyl protons, showing coupling to the fluorine atom.

  • ¹³C NMR: Spectra are usually obtained at 75 or 100 MHz in CDCl₃. The spectrum would show characteristic peaks for the aliphatic carbons of the pyrrolidine ring and the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large coupling constant (¹J_CF).

Mass Spectrometry (MS)
  • Mass spectra are typically acquired using an electron ionization (EI) source. The molecular ion peak (M⁺) would be expected at m/z 210. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the pyrrolidine ring.

Infrared (IR) Spectroscopy
  • IR spectra are commonly recorded using KBr pellets or as a thin film. Characteristic absorption bands would be expected for the aromatic C-H stretching, C=C stretching, asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹), and C-N stretching vibrations.

Biological Activity and Drug Development Potential

Currently, there is no direct evidence in the scientific literature detailing the biological activity of this compound. However, a closely related derivative, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) , has demonstrated significant anti-inflammatory properties.[2]

FPP has been shown to be a potent inhibitor of the Toll-like receptor (TLR) signaling pathways.[2] TLRs are crucial components of the innate immune system, and their dysregulation is implicated in various inflammatory diseases.

Mechanism of Action of the Derivative (FPP)

FPP exerts its anti-inflammatory effects by:

  • Inhibiting TLR4 Dimerization: It directly interferes with the dimerization of TLR4, a critical step in its activation by lipopolysaccharide (LPS).

  • Suppressing Downstream Signaling: By inhibiting TLR activation, FPP effectively blocks the activation of key downstream transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 3 (IRF3) .[2]

  • Reducing Pro-inflammatory Mediators: The inhibition of NF-κB and IRF3 leads to a decrease in the production of pro-inflammatory enzymes and cytokines such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interferon-inducible protein-10.[2]

TLR_Signaling_Pathway_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88-dependent pathway TLR4->MyD88 TRIF TRIF-dependent pathway TLR4->TRIF FPP FPP (Derivative) FPP->TLR4 inhibits dimerization NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Inflammation Inflammatory Gene Expression (COX-2, iNOS, etc.) NFkB->Inflammation IRF3->Inflammation

References

An In-depth Technical Guide to the Structure Elucidation of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 1-(4-fluoro-2-nitrophenyl)pyrrolidine. The document details predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from analogous compounds. Detailed experimental protocols for the synthesis and characterization of the title compound are also presented. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a substituted aromatic pyrrolidine derivative. The pyrrolidine moiety is a common scaffold in many pharmaceuticals and biologically active compounds.[1] The presence of a nitro group and a fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, reactivity, and biological activity. Accurate structural confirmation is the cornerstone of any chemical research, particularly in the context of drug discovery and development where precise molecular architecture dictates function. This guide outlines the expected analytical data and the rationale behind its interpretation for the unambiguous identification of this compound.

Chemical Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₁FN₂O₂[2]

  • Molecular Weight: 210.21 g/mol [3]

  • CAS Number: 369591-90-8

Predicted Spectroscopic Data

While a complete, publicly available dataset for this specific molecule is not readily accessible, the following sections detail the predicted spectroscopic data based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential for complete characterization.

The proton NMR spectrum is expected to show signals corresponding to the protons of the pyrrolidine ring and the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3', H-4' (Pyrrolidine)~2.0 - 2.2m-
H-2', H-5' (Pyrrolidine)~3.4 - 3.6m-
H-3 (Aromatic)~7.8 - 8.0dJ(H-F) ≈ 8-10
H-5 (Aromatic)~7.2 - 7.4ddJ(H-H) ≈ 8-9, J(H-F) ≈ 4-5
H-6 (Aromatic)~7.0 - 7.2tJ(H-H) ≈ 8-9

Interpretation:

  • The pyrrolidine protons are expected to appear as complex multiplets in the aliphatic region. The protons on carbons adjacent to the nitrogen (H-2' and H-5') will be deshielded and appear at a lower field compared to the other pyrrolidine protons (H-3' and H-4').

  • The aromatic protons will be in the downfield region. The proton ortho to the nitro group (H-3) is expected to be the most deshielded. Its signal will be split into a doublet by the fluorine atom.

  • The proton at the C-5 position will be a doublet of doublets due to coupling with both the adjacent proton (H-6) and the fluorine atom.

  • The proton at the C-6 position is expected to be a triplet due to coupling with the two adjacent protons (H-5 and the pyrrolidine N-CH₂).

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-3', C-4' (Pyrrolidine)~25 - 27
C-2', C-5' (Pyrrolidine)~50 - 52
C-6 (Aromatic)~115 - 117 (d, J(C-F) ≈ 20-25 Hz)
C-3 (Aromatic)~120 - 122 (d, J(C-F) ≈ 8-10 Hz)
C-5 (Aromatic)~128 - 130
C-2 (Aromatic)~140 - 142
C-1 (Aromatic)~148 - 150 (d, J(C-F) ≈ 2-4 Hz)
C-4 (Aromatic)~158 - 162 (d, J(C-F) ≈ 240-260 Hz)

Interpretation:

  • The pyrrolidine carbons will appear in the upfield region.

  • The aromatic carbons will be in the downfield region. The carbon directly attached to the fluorine atom (C-4) will show a large coupling constant (¹J(C-F)). Other aromatic carbons will exhibit smaller C-F couplings.

  • The presence of the electron-withdrawing nitro group will deshield the ortho and para carbons.

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom.

Table 3: Predicted ¹⁹F NMR Chemical Shift

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹⁹F-110 to -120m

Interpretation:

  • The fluorine atom is expected to resonate in the typical range for an aryl fluoride. The signal will likely be a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
210[M]⁺ (Molecular Ion)
193[M - OH]⁺
180[M - NO]⁺
164[M - NO₂]⁺
136[C₇H₄FN]⁺
70[C₄H₈N]⁺ (Pyrrolidinyl cation)

Interpretation:

  • The molecular ion peak at m/z 210 will confirm the molecular weight.

  • Common fragmentation pathways for nitroaromatic compounds include the loss of OH, NO, and NO₂.

  • A significant peak at m/z 70 corresponding to the pyrrolidinyl cation is expected due to the cleavage of the C-N bond between the aromatic ring and the pyrrolidine nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted Infrared Absorption Frequencies

Wavenumber (cm⁻¹)Functional Group
3100 - 3000Aromatic C-H stretch
2980 - 2850Aliphatic C-H stretch
1600 - 1580Aromatic C=C stretch
1520 - 1480Asymmetric N-O stretch (NO₂)
1350 - 1310Symmetric N-O stretch (NO₂)
1250 - 1200C-N stretch (Aryl-N)
1200 - 1150C-F stretch

Interpretation:

  • The spectrum will show characteristic peaks for aromatic and aliphatic C-H stretching.

  • Strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group are expected.

  • The presence of the C-N and C-F bonds will also give rise to characteristic absorption bands.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of this compound.

Synthesis: Nucleophilic Aromatic Substitution

A common method for the synthesis of this compound is the nucleophilic aromatic substitution of 1,4-difluoro-2-nitrobenzene with pyrrolidine.

  • Materials: 1,4-difluoro-2-nitrobenzene, pyrrolidine, potassium carbonate, acetonitrile (anhydrous).

  • Procedure:

    • To a solution of 1,4-difluoro-2-nitrobenzene (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

    • Collect the fractions containing the desired product and evaporate the solvent to yield this compound.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Prepare a ~5-10 mg sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Mass Spectrometry:

    • Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization or electrospray ionization).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Infrared Spectroscopy:

    • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

Visualizations

Synthesis Workflow

G Synthesis Workflow A 1,4-difluoro-2-nitrobenzene + Pyrrolidine B K2CO3, Acetonitrile A->B Reactants C Nucleophilic Aromatic Substitution B->C Conditions D Reaction Mixture C->D E Filtration D->E F Purification (Column Chromatography) E->F G This compound F->G

Caption: A flowchart illustrating the synthesis of this compound.

Structure Elucidation Logic

G Structure Elucidation Logic cluster_0 Spectroscopic Data cluster_1 Structural Information A 1H NMR F Proton Environment & Connectivity A->F B 13C NMR G Carbon Skeleton & C-F Coupling B->G C 19F NMR H Fluorine Presence & Environment C->H D Mass Spec I Molecular Weight & Fragmentation D->I E IR Spec J Functional Groups E->J K Confirmed Structure: This compound F->K G->K H->K I->K J->K

Caption: The logical flow of information from spectroscopic data to the confirmed chemical structure.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of modern spectroscopic techniques. This guide provides the expected data and interpretation, which, when combined with the outlined experimental protocols, will enable researchers to synthesize and unequivocally confirm the structure of this compound. The provided visualizations offer a clear workflow for both the synthesis and the logical process of structural determination.

References

An In-depth Technical Guide on the Mechanism of Action of 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "1-(4-Fluoro-2-nitrophenyl)pyrrolidine" did not yield any scientific literature detailing its mechanism of action. The following technical guide focuses on the closely related and researched compound, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) , for which there is published data. All information presented herein pertains to FPP.

Executive Summary

1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) is a synthetic compound that has demonstrated significant anti-inflammatory properties. Its core mechanism of action is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. By targeting the initial step of TLR4 activation, FPP effectively suppresses downstream inflammatory cascades, including the activation of key transcription factors NF-κB and IRF3, and the subsequent expression of pro-inflammatory mediators. This document provides a comprehensive overview of the molecular mechanism of FPP, supported by experimental evidence, detailed protocols for key assays, and visual diagrams of the signaling pathways involved.

Core Mechanism of Action: Inhibition of TLR4 Dimerization

The primary molecular target of FPP is the Toll-like receptor 4 (TLR4). TLR4 is a critical pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Upon LPS binding, TLR4 undergoes dimerization, a crucial conformational change that initiates downstream signaling.

FPP has been shown to directly interfere with this process, inhibiting the LPS-induced dimerization of TLR4.[1] By preventing the formation of the TLR4 receptor homodimer, FPP effectively blocks the recruitment of downstream adaptor proteins, thereby halting the entire signaling cascade at its origin.

Impact on Downstream Signaling Pathways

TLR4 activation triggers two principal downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. FPP's inhibition of TLR4 dimerization leads to the suppression of both of these branches.[1][2]

  • MyD88-Dependent Pathway: This pathway is primarily responsible for the activation of the transcription factor NF-κB (nuclear factor-kappa B), which leads to the expression of various pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]

  • TRIF-Dependent Pathway: This pathway leads to the activation of the transcription factor IRF3 (interferon regulatory factor 3), which is crucial for the production of type I interferons and other inflammatory mediators like interferon-inducible protein-10 (IP-10).[2]

Experimental evidence demonstrates that FPP inhibits the activation of both NF-κB and IRF3, confirming its role as a comprehensive inhibitor of TLR4 signaling.[2]

Signaling Pathway Diagram

TLR4_Pathway_Inhibition_by_FPP cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4_monomer1 TLR4 LPS->TLR4_monomer1 TLR4_monomer2 TLR4 LPS->TLR4_monomer2 TLR4_dimer TLR4 Dimer TLR4_monomer1->TLR4_dimer Dimerization TLR4_monomer2->TLR4_dimer Dimerization MyD88 MyD88 TLR4_dimer->MyD88 TRIF TRIF TLR4_dimer->TRIF NFkB_activation NF-κB Activation MyD88->NFkB_activation IRF3_activation IRF3 Activation TRIF->IRF3_activation Inflammatory_Mediators Expression of COX-2, iNOS, IP-10 NFkB_activation->Inflammatory_Mediators IRF3_activation->Inflammatory_Mediators FPP FPP FPP->TLR4_dimer Inhibits Experimental_Workflow cluster_NFkB NF-κB Luciferase Assay cluster_IRF3 IRF3 Activation Assay A1 Seed & Transfect HEK293 Cells A2 Pre-treat with FPP A1->A2 A3 Stimulate with LPS A2->A3 A4 Lyse Cells A3->A4 A5 Measure Luminescence A4->A5 B1 Seed RAW264.7 Cells B2 Pre-treat with FPP B1->B2 B3 Stimulate with LPS B2->B3 B4 Extract Protein B3->B4 B5 Western Blot for p-IRF3 B4->B5

References

Unveiling the Biological Potential of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine: A Technical Guide to its Core Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the biological activity of compounds related to 1-(4-Fluoro-2-nitrophenyl)pyrrolidine. Direct biological activity data for this compound is not extensively available in the current scientific literature. This document focuses on its potent derivative, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), which has been the subject of anti-inflammatory research. It is presumed that this compound serves as a key synthetic precursor to FPP.

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide delves into the biological significance of this compound, primarily through the lens of its well-characterized derivative, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP). FPP has emerged as a promising anti-inflammatory agent, and understanding its mechanism provides valuable insights into the potential therapeutic applications of this chemical series.

Core Biological Activity: Anti-Inflammatory Properties of a Key Derivative

The principal biological activity associated with the this compound chemical family is the anti-inflammatory effect demonstrated by its vinyl derivative, FPP.[4][5] FPP exhibits its therapeutic potential by modulating the Toll-like receptor 4 (TLR4) signaling pathway, a critical component of the innate immune system.[4][5]

Mechanism of Action: Inhibition of TLR4 Signaling

FPP has been shown to suppress the inflammatory cascade initiated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent activator of TLR4.[4][5] The mechanism of FPP's anti-inflammatory action involves the direct inhibition of TLR4 dimerization.[5] This initial step is crucial for the downstream activation of two major signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.[4]

By preventing TLR4 dimerization, FPP effectively blocks the recruitment of adaptor proteins and subsequent activation of key transcription factors, namely nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3).[4] The inhibition of NF-κB and IRF3 activation leads to a reduction in the expression of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interferon-inducible protein-10 (IP-10).[4]

Quantitative Data

The following table summarizes the reported biological activity of 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP).

CompoundTargetAssayResultReference
1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP)TLR4 SignalingNF-κB Activation InhibitionInhibits LPS-induced NF-κB activation[4]
1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP)TLR4 SignalingIRF3 Activation InhibitionInhibits TLR agonist-induced IRF3 activation[4]
1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP)TLR4 DimerizationTLR4 Dimerization AssaySuppresses LPS-induced TLR4 dimerization[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize the biological activity of FPP.

NF-κB and IRF3 Luciferase Reporter Assay

This assay is designed to quantify the activation of NF-κB and IRF3 transcription factors in response to a stimulus.

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are seeded in 24-well plates and co-transfected with a luciferase reporter plasmid containing binding sites for either NF-κB or IRF3, along with a β-galactosidase expression vector (for normalization).

  • Compound Treatment: After 24 hours, cells are pre-treated with varying concentrations of FPP for 1 hour.

  • Stimulation: Cells are then stimulated with a TLR agonist, such as LPS (for NF-κB) or poly(I:C) (for IRF3), for 6-8 hours.

  • Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. β-galactosidase activity is measured to normalize for transfection efficiency.

  • Data Analysis: Luciferase activity is expressed as relative light units and normalized to β-galactosidase activity. The inhibitory effect of FPP is calculated relative to the vehicle-treated control.

TLR4 Dimerization Assay (Co-immunoprecipitation)

This protocol outlines a method to assess the effect of a compound on the dimerization of the TLR4 receptor.

Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured as described above. Cells are co-transfected with expression plasmids for FLAG-tagged TLR4 and HA-tagged TLR4.

  • Compound Treatment and Stimulation: 24 hours post-transfection, cells are pre-treated with FPP for 1 hour, followed by stimulation with LPS for 30-60 minutes.

  • Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing non-ionic detergents (e.g., Triton X-100) and protease inhibitors.

  • Immunoprecipitation: Cell lysates are incubated with anti-FLAG antibody-conjugated beads overnight at 4°C to immunoprecipitate FLAG-TLR4.

  • Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with an anti-HA antibody to detect co-immunoprecipitated HA-TLR4. The amount of immunoprecipitated FLAG-TLR4 is also determined using an anti-FLAG antibody as a loading control.

  • Analysis: A reduction in the amount of co-immunoprecipitated HA-TLR4 in the presence of FPP indicates inhibition of TLR4 dimerization.

Visualizations

Signaling Pathway Diagram

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_mono TLR4 (monomer) LPS->TLR4_mono binds TLR4_dimer TLR4 (dimer) TLR4_mono->TLR4_dimer Dimerization MyD88 MyD88 TLR4_dimer->MyD88 recruits TRIF TRIF TLR4_dimer->TRIF recruits IKK IKK Complex MyD88->IKK TBK1 TBK1/IKKi TRIF->TBK1 IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IKK->NFkappaB activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkappaB_active NF-κB (active) NFkappaB->NFkappaB_active IRF3_active IRF3 (active) IRF3->IRF3_active Inflammatory_Genes Pro-inflammatory Gene Expression NFkappaB_active->Inflammatory_Genes IFN_Genes Type I IFN Gene Expression IRF3_active->IFN_Genes FPP FPP FPP->TLR4_dimer inhibits

Caption: FPP inhibits the LPS-induced TLR4 signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays Cell_Culture Cell Culture (e.g., HEK293) Transfection Transfection with Reporter Plasmids Cell_Culture->Transfection Treatment Treatment with FPP Transfection->Treatment Stimulation Stimulation with TLR Agonist (LPS) Treatment->Stimulation Reporter_Assay Luciferase Reporter Assay (NF-κB, IRF3) Stimulation->Reporter_Assay CoIP_Assay Co-immunoprecipitation (TLR4 Dimerization) Stimulation->CoIP_Assay Data_Analysis Data Analysis Reporter_Assay->Data_Analysis CoIP_Assay->Data_Analysis

Caption: Workflow for assessing FPP's anti-inflammatory activity.

Conclusion

While the biological activity of this compound remains to be directly elucidated, its derivative, FPP, demonstrates significant anti-inflammatory properties through the targeted inhibition of the TLR4 signaling pathway. By preventing TLR4 dimerization, FPP effectively curtails the activation of NF-κB and IRF3, key drivers of the inflammatory response. This technical guide provides a comprehensive overview of the known biological activity within this chemical series, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further investigation into the structure-activity relationships of related analogs could unveil novel therapeutic agents for inflammatory diseases.

References

An In-depth Technical Guide to the Synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathway for 1-(4-Fluoro-2-nitrophenyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The core of this synthesis lies in a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. This document provides a comprehensive overview of the synthetic route, including a detailed experimental protocol, and summarizes the key quantitative data.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The synthesis of this compound is achieved through the reaction of 1,4-difluoro-2-nitrobenzene with pyrrolidine. In this reaction, the lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electron-deficient aromatic ring of 1,4-difluoro-2-nitrobenzene. The presence of the strongly electron-withdrawing nitro group (-NO₂) at the ortho position to one of the fluorine atoms is crucial. This group activates the aromatic ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex, thereby facilitating the substitution of the fluorine atom at the C1 position. The fluorine atom at the C4 position remains intact, yielding the desired product.

The general reaction scheme is as follows:

G 1,4-difluoro-2-nitrobenzene 1,4-Difluoro-2-nitrobenzene plus + 1,4-difluoro-2-nitrobenzene->plus pyrrolidine Pyrrolidine base Base (e.g., Et3N) Solvent (e.g., EtOAc) pyrrolidine->base product This compound plus->pyrrolidine base->product G start Start: Reagent Preparation reactants 1. Mix Pyrrolidine and Et3N in EtOAc start->reactants cooling 2. Cool Mixture (Ice Bath) reactants->cooling addition 3. Add 1,4-Difluoro-2-nitrobenzene Solution cooling->addition reaction 4. Stir Overnight at Room Temperature addition->reaction monitoring 5. Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete filtration 6. Filter to Remove Salt monitoring->filtration Reaction Complete concentration 7. Concentrate Filtrate filtration->concentration purification 8. Column Chromatography concentration->purification product End: Pure this compound purification->product

Physical and chemical properties of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the core physical and chemical properties of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine. It includes a summary of its known quantitative data, a detailed experimental protocol for its synthesis, and an analysis of its potential biological significance based on related compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Compound Properties

This compound is a solid organic compound with the chemical formula C₁₀H₁₁FN₂O₂.[1] It is identified by the CAS number 778-56-3. The structural formula and key identifiers are provided below.

Structure:

PropertyValueReference
Molecular Formula C₁₀H₁₁FN₂O₂[1]
Molecular Weight 210.21 g/mol
CAS Number 778-56-3
Physical State Solid
Melting Point 40 °C
Boiling Point Not available
Solubility Not available

Synthesis Protocol

The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This common and effective method involves the displacement of a fluoride ion from an activated aromatic ring by a nucleophile, in this case, pyrrolidine.

Reaction Scheme:

G reactant1 1,4-Difluoro-2-nitrobenzene product This compound reactant1->product + Pyrrolidine reactant2 Pyrrolidine reactant2->product

Caption: Synthesis of this compound.

Experimental Procedure:

A general procedure for the synthesis of similar compounds involves the following steps. Note that specific reaction conditions such as temperature, time, and solvent may need to be optimized for this particular synthesis.

Materials:

  • 1,4-Difluoro-2-nitrobenzene

  • Pyrrolidine

  • Anhydrous potassium carbonate (K₂CO₃) or other suitable base

  • A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

Workflow:

G start Start dissolve Dissolve 1,4-difluoro-2-nitrobenzene and pyrrolidine in solvent start->dissolve add_base Add base (e.g., K2CO3) dissolve->add_base heat Heat reaction mixture add_base->heat cool Cool to room temperature heat->cool quench Quench with water cool->quench extract Extract with ethyl acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous sulfate wash->dry filter Filter dry->filter concentrate Concentrate under reduced pressure filter->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure product purify->end

Caption: Experimental workflow for synthesis.

Detailed Steps:

  • To a solution of 1,4-difluoro-2-nitrobenzene (1 equivalent) in a suitable polar aprotic solvent, add pyrrolidine (1-1.2 equivalents).

  • Add a base such as anhydrous potassium carbonate (2-3 equivalents) to the mixture.

  • Heat the reaction mixture at a temperature ranging from room temperature to 100 °C, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Spectroscopic Data (Predicted)

¹H NMR:

  • Aromatic Protons: Three protons on the phenyl ring are expected to appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the nitro group will be the most downfield. The fluorine atom will cause splitting of the adjacent proton signals.

  • Pyrrolidine Protons: The protons on the pyrrolidine ring will likely appear as two multiplets. The protons adjacent to the nitrogen atom (α-protons) will be more downfield (δ 3.0-3.5 ppm) than the other two protons (β-protons, δ 1.8-2.2 ppm).

¹³C NMR:

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the nitro group will also be significantly deshielded.

  • Pyrrolidine Carbons: Two signals are expected for the pyrrolidine ring carbons. The carbons adjacent to the nitrogen (α-carbons) will be more downfield (δ ~50 ppm) than the β-carbons (δ ~25 ppm).

Infrared (IR) Spectroscopy:

  • N-O Stretching: Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

  • C-F Stretching: A strong absorption band for the C-F bond is expected in the region of 1250-1020 cm⁻¹.

  • C-N Stretching: The C-N stretching of the aromatic amine will likely appear around 1335-1250 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching bands will be observed above 3000 cm⁻¹, while aliphatic C-H stretching bands from the pyrrolidine ring will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 210.

  • Fragmentation: Common fragmentation patterns would involve the loss of the nitro group (NO₂), and cleavage of the pyrrolidine ring.

Biological Activity and Signaling Pathways (Inferred from a Related Compound)

Direct experimental data on the biological activity of this compound is not currently available. However, research on a structurally similar compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) , provides valuable insights into its potential pharmacological relevance. FPP has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[2]

The TLR4 signaling pathway is a critical component of the innate immune system, responsible for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates a cascade of downstream signaling events that lead to the production of pro-inflammatory cytokines.

TLR4 Signaling Pathway and Potential Inhibition:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Dimerization LPS->TLR4 MyD88 MyD88-dependent pathway TLR4->MyD88 TRIF TRIF-dependent pathway TLR4->TRIF FPP This compound (Potential Inhibitor) FPP->TLR4 Inhibits NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Inflammation Inflammatory Gene Expression NFkB->Inflammation IRF3->Inflammation

Caption: Potential inhibition of the TLR4 signaling pathway.

Studies on FPP have demonstrated that it can suppress the activation of key downstream signaling molecules, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3).[3] This inhibition ultimately leads to a reduction in the expression of inflammatory mediators.[3] Given the structural similarity, it is plausible that this compound could exhibit similar inhibitory effects on inflammatory pathways, making it a compound of interest for the development of anti-inflammatory agents. Further research is required to validate this hypothesis.

Conclusion

This technical guide provides a summary of the known physical and chemical properties of this compound, a detailed protocol for its synthesis, and a predictive analysis of its spectral characteristics. While experimental data for some properties and its direct biological activity are currently limited, the information presented herein serves as a foundational resource for researchers. The potential for this compound to modulate inflammatory pathways, as suggested by the activity of a closely related analog, warrants further investigation and positions it as a molecule of interest for future drug discovery and development efforts.

References

Spectroscopic and Synthetic Profile of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the chemical compound 1-(4-Fluoro-2-nitrophenyl)pyrrolidine, a molecule of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of public, experimentally verified spectroscopic data for this specific compound, this document combines foundational chemical information with predicted spectroscopic values based on the analysis of structurally similar molecules.

Core Compound Information

This compound is a substituted aromatic compound with the molecular formula C₁₀H₁₁FN₂O₂ and a molecular weight of 210.21 g/mol . Its structure features a pyrrolidine ring attached to a 4-fluoro-2-nitrophenyl group.

IdentifierValue
IUPAC Name This compound
CAS Number 778-56-3[1]
Molecular Formula C₁₀H₁₁FN₂O₂[2]
Molecular Weight 210.21 g/mol
Canonical SMILES C1CCN(C1)C2=C(C=C(C=C2)F)--INVALID-LINK--[O-]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to the experimental data of structurally related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted spectrum in CDCl₃ at 400 MHz.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6 - 7.8m1HAr-H
~ 7.1 - 7.3m2HAr-H
~ 3.4 - 3.6t4HN-CH₂ (pyrrolidine)
~ 1.9 - 2.1m4H-CH₂-CH₂- (pyrrolidine)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted spectrum in CDCl₃ at 100 MHz.

Chemical Shift (δ, ppm)Assignment
~ 158 - 162 (d, ¹JCF ≈ 250 Hz)C-F
~ 145 - 149C-NO₂
~ 135 - 139C-N (aromatic)
~ 125 - 129 (d)Ar-CH
~ 115 - 119 (d)Ar-CH
~ 110 - 114 (d)Ar-CH
~ 50 - 54N-CH₂ (pyrrolidine)
~ 24 - 28-CH₂-CH₂- (pyrrolidine)
Mass Spectrometry (MS)
m/zInterpretation
210[M]⁺ (Molecular Ion)
193[M - OH]⁺
180[M - NO]⁺
164[M - NO₂]⁺
136[M - NO₂ - C₂H₄]⁺
70[C₄H₈N]⁺ (pyrrolidine fragment)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H Stretch
~ 2980 - 2850MediumAliphatic C-H Stretch
~ 1610 - 1590StrongAromatic C=C Stretch
~ 1530 - 1500Strong, SharpAsymmetric NO₂ Stretch
~ 1350 - 1330Strong, SharpSymmetric NO₂ Stretch
~ 1250 - 1200StrongC-F Stretch
~ 1180 - 1150StrongC-N Stretch

Experimental Protocols

A plausible and commonly employed method for the synthesis of this compound is via a nucleophilic aromatic substitution reaction.

Synthesis of this compound

Materials:

  • 1,4-Difluoro-2-nitrobenzene

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1,4-difluoro-2-nitrobenzene (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

  • The reaction mixture is stirred at 80°C for 12-24 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield this compound.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Mass Spectrometry: Mass spectra would be obtained using an electron ionization (EI) mass spectrometer.

  • IR Spectroscopy: IR spectra would be recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: 1,4-Difluoro-2-nitrobenzene Pyrrolidine K₂CO₃ in Acetonitrile reaction Nucleophilic Aromatic Substitution (80°C, 12-24h) start->reaction workup Workup: Solvent Removal Extraction with Ethyl Acetate Washing with Brine reaction->workup purification Purification: Column Chromatography workup->purification product Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (EI) ir IR Spectroscopy (FTIR) data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis

Synthesis and Characterization Workflow

References

1-(4-Fluoro-2-nitrophenyl)pyrrolidine as a research chemical

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of currently available information on 1-(4-Fluoro-2-nitrophenyl)pyrrolidine. A notable scarcity of published research on the biological activity and specific applications of this compound exists. Much of the available data pertains to structurally related analogs.

Introduction

This compound is a research chemical characterized by a pyrrolidine ring attached to a fluorinated and nitrated phenyl group. The pyrrolidine scaffold is a common feature in many biologically active compounds and approved drugs, making its derivatives of interest in medicinal chemistry and drug discovery.[1][2][3] This guide aims to consolidate the available technical data for this specific compound.

Chemical and Physical Properties

Quantitative data for this compound is limited. The following table summarizes its basic chemical properties.

PropertyValueSource
CAS Number 778-56-3[4]
Molecular Formula C10H11FN2O2[5]
Molecular Weight 210.20 g/mol [4]
Synonyms 5-Fluoro-2-(pyrrolidin-1-yl)nitrobenzene, 4-Fluoro-2-nitro-1-(pyrrolidin-1-yl)benzene[4]

Synthesis

A logical synthetic approach for this compound would involve the nucleophilic aromatic substitution of a di-substituted benzene with pyrrolidine. The following workflow illustrates this general synthetic strategy.

G reagent1 1,4-Difluoro-2-nitrobenzene reaction Nucleophilic Aromatic Substitution reagent1->reaction reagent2 Pyrrolidine reagent2->reaction product This compound reaction->product

Caption: General synthetic workflow for this compound.

Biological Activity and Mechanism of Action

There is a significant lack of published research on the biological activity and mechanism of action for this compound.

It is crucial to distinguish this compound from the structurally similar 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) . The presence of a nitrovinyl group in FPP, as opposed to the nitrophenyl group in the subject of this guide, leads to different biological properties. Research has shown that FPP acts as an anti-inflammatory agent by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[8][9] Specifically, FPP has been found to suppress TLR4 dimerization induced by lipopolysaccharide (LPS), thereby inhibiting the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3).[8][9]

The signaling pathway inhibited by the related compound FPP is illustrated below. It is important to reiterate that this pathway has not been demonstrated for this compound.

G LPS LPS TLR4 TLR4 Dimerization LPS->TLR4 MyD88 MyD88-dependent pathway TLR4->MyD88 TRIF TRIF-dependent pathway TLR4->TRIF NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Inflammation Inflammatory Gene Expression NFkB->Inflammation IRF3->Inflammation FPP FPP (Related Compound) FPP->TLR4 Inhibits

Caption: Inhibition of TLR4 signaling by the related compound FPP.

Experimental Protocols

Due to the absence of published research detailing the biological effects of this compound, no established experimental protocols for its biological evaluation are available.

For the related compound FPP, studies have involved the following experimental setups:

  • Cell lines: HEK293 cells.[8]

  • Assays: NF-κB activation assays, investigation of TLR4 downstream signaling pathways.[8]

The general workflow for such an investigation is depicted below.

G cell_culture Cell Culture (e.g., HEK293) treatment Treatment with LPS and/or This compound cell_culture->treatment assay Biological Assay (e.g., NF-κB Luciferase Assay) treatment->assay data_analysis Data Analysis assay->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

Caption: A general experimental workflow for investigating biological activity.

Safety Information

Detailed safety information for this compound is not widely available. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood.

Conclusion and Future Directions

This compound is a commercially available research chemical with limited published data regarding its biological activity. The existing research on the structurally similar compound FPP suggests that the general scaffold may have potential as a modulator of inflammatory pathways. Future research is necessary to elucidate the specific biological targets and mechanisms of action of this compound, to determine if it shares the anti-inflammatory properties of FPP, and to explore its potential in drug discovery. Researchers are encouraged to conduct primary research to fill the existing knowledge gap.

References

A Technical Guide to the Therapeutic Potential of 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research indicates that the compound with documented therapeutic applications is 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) , which contains a nitrovinyl group, rather than the initially specified 1-(4-Fluoro-2-nitrophenyl)pyrrolidine. This document will focus on the available scientific findings related to FPP.

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs. Its unique structural properties make it a versatile component in the design of novel therapeutic agents. This technical guide consolidates the current understanding of 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), a derivative that has shown promise as a modulator of inflammatory pathways. The primary focus of existing research has been on its interaction with the Toll-like receptor 4 (TLR4) signaling cascade, a key pathway in the innate immune system.

Potential Therapeutic Applications: Anti-Inflammatory Agent

Current research strongly suggests that FPP holds potential as a novel therapeutic agent for a variety of inflammatory diseases.[1] The mechanism of action appears to be centered on the inhibition of the Toll-like receptor (TLR) signaling pathways.[1] TLRs are crucial in recognizing pathogen-associated molecular patterns, which triggers innate and subsequent adaptive immune responses.[1] Dysregulation of these pathways can lead to chronic inflammation. FPP has demonstrated the ability to suppress these signaling cascades, indicating its potential in treating conditions characterized by excessive inflammation.

Mechanism of Action: Inhibition of the TLR4 Signaling Pathway

The primary molecular target of FPP identified in the literature is the Toll-like receptor 4 (TLR4). TLR4 is renowned for its role in recognizing lipopolysaccharide (LPS), a component of Gram-negative bacteria, which initiates a potent inflammatory response. This response is mediated through two main downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.[1][2]

FPP has been shown to exert its anti-inflammatory effects by:

  • Targeting TLR4 Dimerization: FPP suppresses the dimerization of TLR4 induced by LPS.[2] This is a critical initial step in the activation of the signaling cascade.

  • Inhibiting NF-κB Activation: The compound inhibits the activation of nuclear factor-κB (NF-κB), a key transcription factor that controls the expression of numerous pro-inflammatory genes.[1][2]

  • Inhibiting IRF3 Activation: FPP also prevents the activation of interferon regulatory factor 3 (IRF3), a crucial component of the TRIF-dependent pathway that leads to the production of type I interferons.[1]

By intervening at the receptor level and inhibiting key downstream transcription factors, FPP effectively down-regulates the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interferon-inducible protein-10.[1]

Quantitative Data

A thorough review of the publicly available scientific literature did not yield specific quantitative data such as IC50 values, binding affinities, or pharmacokinetic parameters for 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP). Access to the full-text versions of the primary research articles would be necessary to extract and present this information in a tabular format.

Experimental Protocols

Detailed experimental protocols for the synthesis of FPP and the specific assays used to determine its biological activity are not available in the abstracts of the reviewed literature. The synthesis was noted to have been performed in the laboratory of the researchers who published the findings.[1][2] Access to the full publications is required to provide the detailed methodologies requested.

Visualizations

The following diagrams illustrate the known TLR4 signaling pathway and the proposed mechanism of action for FPP based on the available information.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TRIF TRIF TLR4_MD2->TRIF TRIF-dependent TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 Activates TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Translocates to nucleus IFN_Genes Type I IFN Gene Expression IRF3->IFN_Genes Translocates to nucleus

Caption: General overview of the Toll-like receptor 4 (TLR4) signaling pathway.

FPP_Mechanism_of_Action FPP FPP (1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine) TLR4_dimer TLR4 Dimerization FPP->TLR4_dimer Inhibits NFkB NF-κB Activation FPP->NFkB Inhibits IRF3 IRF3 Activation FPP->IRF3 Inhibits LPS LPS LPS->TLR4_dimer Signaling Downstream Signaling TLR4_dimer->Signaling Signaling->NFkB Signaling->IRF3 Inflammation Inflammatory Response NFkB->Inflammation IRF3->Inflammation

Caption: Proposed mechanism of action for FPP on the TLR4 signaling pathway.

Conclusion

1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) has emerged as a promising anti-inflammatory compound. Its ability to inhibit TLR4 dimerization and subsequent downstream signaling through both MyD88-dependent and TRIF-dependent pathways highlights its potential for therapeutic intervention in a range of inflammatory diseases. Further research is warranted to fully elucidate its pharmacological profile, including detailed quantitative analysis of its potency and efficacy, as well as the development and publication of standardized experimental protocols. These steps will be critical in advancing FPP from a promising lead compound to a potential clinical candidate.

References

In Vitro Profile of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the request for in vitro studies of the compound 1-(4-Fluoro-2-nitrophenyl)pyrrolidine . Following a comprehensive review of the scientific literature, it must be stated that there are no publicly available in vitro studies, quantitative data, or detailed experimental protocols specifically for this compound .

However, significant research has been conducted on a structurally related analogue, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) . Given the structural similarity, the in vitro data for FPP is presented herein as a potential surrogate for understanding the possible biological activities of compounds within this chemical class. It is crucial to emphasize that FPP contains a nitrovinyl group in place of the nitro group in the requested compound, a substitution that can significantly alter its biological activity.

In Vitro Studies of the Analogue: 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP)

FPP has been investigated for its anti-inflammatory properties, specifically as an inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering an inflammatory response.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on FPP.

Table 1: Inhibition of TLR-Mediated NF-κB and IRF3 Activation by FPP

AssayCell LineStimulusFPP Concentration (µM)Inhibition (%)
NF-κB Luciferase ReporterHEK293LPS (TLR4 agonist)10~75%
NF-κB Luciferase ReporterHEK293Poly(I:C) (TLR3 agonist)10~60%
NF-κB Luciferase ReporterHEK293Pam3CSK4 (TLR1/2 agonist)10~50%
IRF3 Luciferase ReporterHEK293LPS (TLR4 agonist)10~70%
IRF3 Luciferase ReporterHEK293Poly(I:C) (TLR3 agonist)10~80%

Data compiled from studies on the suppressive effects of FPP on Toll-like receptor signaling pathways.[1][2]

Table 2: Effect of FPP on the Expression of Inflammatory Mediators

Target ProteinCell LineStimulusFPP Concentration (µM)Outcome
Cyclooxygenase-2 (COX-2)RAW 264.7LPS10Significant reduction in protein expression
Inducible Nitric Oxide Synthase (iNOS)RAW 264.7LPS10Significant reduction in protein expression

This table summarizes the inhibitory effects of FPP on the expression of key inflammatory enzymes.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. NF-κB and IRF3 Luciferase Reporter Gene Assays

This assay is used to quantify the activation of the NF-κB and IRF3 transcription factors, which are key downstream effectors of the TLR signaling pathways.

  • Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. For the assay, cells are seeded in 24-well plates and transiently co-transfected with a luciferase reporter plasmid containing NF-κB or IRF3 binding sites and a β-galactosidase expression plasmid (as a transfection control).

  • Compound Treatment and Stimulation: After 24 hours of transfection, the cells are pre-treated with varying concentrations of FPP for 1 hour. Subsequently, the cells are stimulated with a specific Toll-like receptor (TLR) agonist (e.g., LPS for TLR4, Poly(I:C) for TLR3) for 6-8 hours to induce NF-κB or IRF3 activation.

  • Luciferase Activity Measurement: Following stimulation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay kit. The β-galactosidase activity is also measured to normalize the luciferase activity for transfection efficiency.[4][5]

2. Western Blot Analysis for COX-2 and iNOS Expression

This technique is employed to determine the effect of FPP on the protein levels of the inflammatory enzymes COX-2 and iNOS.

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS. Cells are seeded and allowed to adhere overnight. The cells are then pre-treated with FPP for 1 hour before being stimulated with LPS for 24 hours.

  • Protein Extraction: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[3][6]

3. TLR4 Dimerization Assay

This assay investigates the effect of FPP on the LPS-induced dimerization of the TLR4 receptor, a critical initial step in signal transduction.

  • Co-immunoprecipitation: HEK293 cells are co-transfected with plasmids expressing HA-tagged TLR4 and Flag-tagged TLR4. The cells are pre-treated with FPP before being stimulated with LPS.

  • Cell Lysis and Immunoprecipitation: The cells are lysed, and the cell lysates are incubated with an anti-Flag antibody to immunoprecipitate Flag-tagged TLR4.

  • Western Blot Analysis: The immunoprecipitated proteins are then analyzed by Western blotting using an anti-HA antibody to detect the presence of co-immunoprecipitated HA-tagged TLR4. A reduction in the HA-TLR4 signal in the FPP-treated samples indicates an inhibition of TLR4 dimerization.[1]

Mandatory Visualizations

Diagram 1: FPP Experimental Workflow for NF-κB Inhibition

G cluster_0 Cell Culture & Transfection cluster_1 Treatment & Stimulation cluster_2 Data Acquisition cluster_3 Analysis HEK293 HEK293 Cells Transfection Co-transfect with NF-κB Luciferase Reporter & β-gal Plasmid HEK293->Transfection Pretreat Pre-treat with FPP Transfection->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Lysis Cell Lysis Stimulate->Lysis LuciferaseAssay Measure Luciferase Activity Lysis->LuciferaseAssay BetaGalAssay Measure β-gal Activity Lysis->BetaGalAssay Normalize Normalize Luciferase to β-gal Activity LuciferaseAssay->Normalize BetaGalAssay->Normalize Result Quantify NF-κB Inhibition Normalize->Result

Caption: Workflow for assessing FPP's inhibition of NF-κB activation.

Diagram 2: Signaling Pathway of FPP-Mediated TLR4 Inhibition

G LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Dimerization TLR4 Dimerization TLR4_MD2->Dimerization FPP FPP FPP->Dimerization MyD88 MyD88-dependent Pathway Dimerization->MyD88 TRIF TRIF-dependent Pathway Dimerization->TRIF NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Inflammation Inflammatory Gene Expression (COX-2, iNOS) NFkB->Inflammation IRF3->Inflammation

Caption: FPP inhibits TLR4 signaling by targeting receptor dimerization.

References

Methodological & Application

Application Notes & Protocols for 1-(4-Fluoro-2-nitrophenyl)pyrrolidine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3][4][5] Compounds containing this five-membered nitrogen heterocycle have been explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3] The specific compound, 1-(4-Fluoro-2-nitrophenyl)pyrrolidine, is an interesting candidate for investigation in various cell-based assays. While direct studies on this molecule are limited, research on the closely related analog, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has demonstrated inhibitory effects on the Toll-like receptor 4 (TLR4) signaling pathway.[6][7] FPP has been shown to suppress lipopolysaccharide (LPS)-induced TLR4 dimerization and subsequent activation of downstream signaling molecules like NF-κB and IRF3, suggesting a potential anti-inflammatory role.[6][7]

These application notes provide a comprehensive experimental protocol for researchers to investigate the effects of this compound in a cell culture setting. The protocols cover essential procedures from compound handling and preparation to cytotoxicity assessment and analysis of its impact on relevant signaling pathways.

Safety Precautions

Before commencing any experimental work, it is crucial to review the safety data sheet (SDS) for this compound and related compounds. As a general guideline for handling pyrrolidine derivatives and nitroaromatic compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[8]

  • Handling: Avoid contact with skin and eyes.[9][10][11] In case of contact, rinse the affected area thoroughly with water.[9][10][11]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[9]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[8]

Experimental Protocols

Preparation of Stock Solutions

A crucial first step in cell-based assays is the preparation of a concentrated stock solution of the test compound, which is then serially diluted to the desired working concentrations.[12][13]

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Protocol:

    • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the compound in sterile DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

Cell Culture and Maintenance

Proper cell culture techniques are fundamental for obtaining reliable and reproducible results.[12] The choice of cell line will depend on the specific research question. For investigating potential anti-inflammatory effects via the TLR4 pathway, a cell line such as RAW 264.7 (murine macrophages) or HEK293 cells transfected with TLR4 are suitable choices.

  • Materials:

    • Selected cell line (e.g., RAW 264.7)

    • Complete growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

    • Phosphate-buffered saline (PBS), sterile

    • Trypsin-EDTA (for adherent cells)

    • Cell culture flasks and plates

  • Protocol:

    • Maintain cells in an appropriate complete growth medium in a humidified incubator at 37°C with 5% CO2.[12]

    • Subculture the cells when they reach 80-90% confluency to ensure they remain in the exponential growth phase.[12]

    • For experiments, seed the cells at a predetermined optimal density in 96-well or other appropriate culture plates.[13][14] Allow the cells to attach and resume growth for 24 hours before treatment.[13][14]

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[13] This assay is essential for determining the concentration range of the compound that is non-toxic to the cells and for calculating the half-maximal inhibitory concentration (IC50).[12][13]

  • Materials:

    • Cells seeded in a 96-well plate

    • This compound working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Prepare serial dilutions of this compound from the stock solution in complete growth medium to achieve the desired final concentrations.[12] The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[12]

    • Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.[13]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[13]

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Measure the absorbance at 570 nm using a microplate reader.[13]

    • Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC50 value.[13]

Data Presentation

Quantitative data from the cytotoxicity assay should be presented in a clear and structured table to facilitate comparison.

Table 1: Representative Cytotoxicity Data for this compound on RAW 264.7 cells after 48h treatment.

Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
Vehicle Control (0)1.25 ± 0.08100
11.18 ± 0.0694.4
51.05 ± 0.0984.0
100.88 ± 0.0770.4
250.63 ± 0.0550.4
500.35 ± 0.0428.0
1000.15 ± 0.0312.0

Note: The data presented above is for illustrative purposes only and should be replaced with actual experimental results.

Visualizations

Signaling Pathway

The following diagram illustrates the putative inhibitory effect of this compound on the TLR4 signaling pathway, based on the known activity of its analog, FPP.[6][7]

TLR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRIF TRIF TLR4->TRIF Activates NFkB NF-κB MyD88->NFkB Leads to activation of IRF3 IRF3 TRIF->IRF3 Leads to activation of Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Translocates to nucleus IRF3->Inflammatory_Genes Translocates to nucleus Compound This compound Compound->TLR4 Inhibits Dimerization

Caption: Putative inhibition of the TLR4 signaling pathway.

Experimental Workflow

The diagram below outlines the general workflow for assessing the in vitro effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Prepare 10 mM Stock Solution in DMSO D Prepare Serial Dilutions and Treat Cells A->D B Culture and Maintain Selected Cell Line C Seed Cells in 96-well Plates B->C C->D E Incubate for 24, 48, or 72 hours D->E F Perform MTT Assay for Cytotoxicity E->F G Measure Absorbance at 570 nm F->G H Calculate % Cell Viability G->H I Determine IC50 Value H->I

Caption: General workflow for in vitro compound testing.

References

Application of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-(4-fluoro-2-nitrophenyl)pyrrolidine and its derivatives in medicinal chemistry, with a particular focus on its potential as an anti-inflammatory agent. The core structure serves as a versatile scaffold for the development of potent inhibitors of key signaling pathways involved in inflammation.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] The derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) , has been identified as a promising anti-inflammatory agent through its modulation of the Toll-like receptor (TLR) signaling pathway.[2][3] FPP has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3), key transcription factors that drive inflammatory responses.[2] This document outlines the synthesis, mechanism of action, and experimental protocols for evaluating the biological activity of this class of compounds.

Synthesis and Derivatization

The parent compound, this compound, serves as a key intermediate. A plausible synthetic route involves the nucleophilic aromatic substitution of 1,4-difluoro-2-nitrobenzene with pyrrolidine.

The biologically active derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), can be synthesized from this compound via a two-step process. First, the nitro group on the phenyl ring is reduced to an amino group, which is then diazotized and converted to a formyl group (aldehyde). The resulting 4-fluoro-2-(pyrrolidin-1-yl)benzaldehyde can then undergo a Henry reaction with nitromethane in the presence of a base to yield FPP.[4][5][6][7][8]

Experimental Protocol: Synthesis of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) (Proposed)

Step 1: Synthesis of this compound

  • To a solution of 1,4-difluoro-2-nitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add pyrrolidine (1.2 eq) and a base such as potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Step 2: Synthesis of 4-fluoro-2-(pyrrolidin-1-yl)benzaldehyde

  • Reduce the nitro group of this compound to an amine using a standard reduction method, such as catalytic hydrogenation (H₂/Pd-C) or a reducing agent like tin(II) chloride.

  • Convert the resulting aniline derivative to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at 0°C.

  • Introduce the formyl group via a Sandmeyer-type reaction using a suitable formylating agent.

Step 3: Henry Reaction to form FPP

  • Dissolve 4-fluoro-2-(pyrrolidin-1-yl)benzaldehyde (1.0 eq) and nitromethane (1.5 eq) in a suitable solvent like methanol.

  • Add a base catalyst, such as triethylamine or potassium carbonate (0.2 eq), to the solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography to yield 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP).

Mechanism of Action: Inhibition of TLR4 Signaling

FPP exerts its anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, FPP has been shown to inhibit the dimerization of TLR4 induced by lipopolysaccharide (LPS).[3] This initial step is critical for the downstream activation of two major signaling cascades: the MyD8C88-dependent and the TRIF-dependent pathways. By preventing TLR4 dimerization, FPP effectively blocks the activation of both NF-κB and IRF3.[2]

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_nucleus Nucleus LPS LPS CD14 CD14 LPS->CD14 TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF MD2 MD2 MD2->TLR4 CD14->MD2 NFκB_nuc NF-κB Inflammatory_Genes Inflammatory Gene Expression NFκB_nuc->Inflammatory_Genes IRF3_nuc IRF3 IFN_Genes Type I IFN Gene Expression IRF3_nuc->IFN_Genes FPP FPP FPP->TLR4 Inhibits Dimerization IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK_complex TRAF6->IKK_complex IκBα IκBα IKK_complex->IκBα Phosphorylates & Degrades NFκB NFκB IκBα->NFκB NFκB->NFκB_nuc Translocation TBK1_IKKε TBK1_IKKε TRIF->TBK1_IKKε IRF3 IRF3 TBK1_IKKε->IRF3 Phosphorylates IRF3->IRF3_nuc Translocation

Figure 1: Simplified TLR4 signaling pathway and the inhibitory action of FPP.

Quantitative Analysis of Biological Activity

The inhibitory effect of FPP on NF-κB and IRF3 activation can be quantified using various in vitro assays.

Assay Target Typical Readout Reported Effect of FPP
Luciferase Reporter AssayNF-κB Transcriptional ActivityLuminescenceDose-dependent decrease in LPS-induced luciferase activity
Western BlotIRF3 ActivationIncreased phospho-IRF3 levelsReduction in LPS-induced IRF3 phosphorylation
ELISAPro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)AbsorbanceDecreased secretion of LPS-induced cytokines

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

This protocol describes a method to quantify the inhibition of NF-κB transcriptional activity by FPP using a luciferase reporter assay.[9][10][11][12][13]

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 or other transfection reagent

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Compound Treatment: Pre-treat the cells with varying concentrations of FPP (e.g., 0.1, 1, 10, 25 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-8 hours to induce NF-κB activation. Include an unstimulated control.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition for each FPP concentration relative to the LPS-stimulated control.

NFkB_Luciferase_Assay_Workflow A Seed HEK293T cells in 96-well plate B Co-transfect with NF-κB-Luc & Renilla plasmids A->B C Incubate for 24 hours B->C D Pre-treat with FPP (various concentrations) C->D E Stimulate with LPS (e.g., 100 ng/mL) D->E F Incubate for 6-8 hours E->F G Lyse cells F->G H Measure Firefly & Renilla Luciferase Activity G->H I Normalize and Calculate Inhibition H->I

Figure 2: Workflow for the NF-κB Luciferase Reporter Assay.

Protocol 2: Western Blot for IRF3 Phosphorylation

This protocol details the detection of IRF3 activation by monitoring its phosphorylation status via Western blotting.[14][15][16][17]

Materials:

  • RAW 264.7 cells (or other suitable cell line)

  • LPS

  • FPP

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate RAW 264.7 cells and grow to 80-90% confluency. Pre-treat with FPP for 1 hour, followed by stimulation with LPS (100 ng/mL) for 1-2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-IRF3 or anti-total-IRF3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-β-actin antibody to confirm equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated IRF3.

Western_Blot_Workflow A Culture & Treat Cells (FPP then LPS) B Lyse Cells & Quantify Protein A->B C SDS-PAGE B->C D Western Blot Transfer C->D E Block Membrane D->E F Incubate with Primary Antibody (anti-p-IRF3) E->F G Incubate with Secondary Antibody F->G H Detect with ECL G->H I Image & Analyze H->I

Figure 3: Western Blot workflow for detecting IRF3 phosphorylation.

Conclusion

This compound and its derivatives, particularly FPP, represent a promising class of compounds for the development of novel anti-inflammatory therapeutics. Their targeted inhibition of the TLR4 signaling pathway provides a clear mechanism of action. The protocols and information provided herein offer a solid foundation for researchers to further explore the medicinal chemistry and pharmacological potential of this scaffold. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and drug-like properties of these promising anti-inflammatory agents.

References

Application Notes and Protocols for 1-(4-Fluoro-2-nitrophenyl)pyrrolidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluoro-2-nitrophenyl)pyrrolidine is a valuable fluorinated heterocyclic intermediate in medicinal chemistry. Its structure, featuring a pyrrolidine ring attached to a fluorinated and nitrated phenyl group, provides a versatile scaffold for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidate. The nitro group serves as a key functional handle, which can be readily reduced to an aniline derivative, enabling further elaboration and coupling to various pharmacophores.

This document provides detailed application notes and protocols for the use of this compound as a key intermediate in the synthesis of a representative kinase inhibitor. The protocols are based on established synthetic methodologies for analogous compounds.

Data Presentation

Physicochemical Properties
PropertyValue
Chemical Name This compound
CAS Number 778-56-3
Molecular Formula C₁₀H₁₁FN₂O₂
Molecular Weight 210.21 g/mol
Appearance Yellow to orange solid
Solubility Soluble in DMSO, DMF, and most organic solvents
Representative Synthetic Scheme Data

The following table summarizes the hypothetical quantitative data for a representative multi-step synthesis of a kinase inhibitor using this compound as a starting material.

StepReactionProductYield (%)Purity (%) (by HPLC)
1Synthesis of this compoundThis compound85>98
2Reduction of the nitro group5-Fluoro-2-(pyrrolidin-1-yl)aniline92>97
3Coupling with a heterocyclic core (e.g., a substituted pyrimidine)N-(5-amino-2-(pyrrolidin-1-yl)phenyl)acrylamide75>99
Biological Activity of a Representative Final Product

The following table presents hypothetical biological activity data for the final representative kinase inhibitor synthesized from the intermediate.

Target KinaseIC₅₀ (nM)Cell LineAntiproliferative Activity (GI₅₀, nM)
EGFR (T790M)15NCI-H197525
ALK>1000--
SRC>1000--

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title intermediate via a nucleophilic aromatic substitution reaction.

Materials:

  • 1,4-Difluoro-2-nitrobenzene

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1,4-difluoro-2-nitrobenzene (1.0 eq) in DMSO, add potassium carbonate (2.0 eq).

  • Add pyrrolidine (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a yellow solid.

Protocol 2: Synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline

This protocol details the reduction of the nitro group of the intermediate to form the corresponding aniline derivative.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of this compound (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90°C) and stir vigorously for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter it through a pad of celite, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield 5-Fluoro-2-(pyrrolidin-1-yl)aniline.

Protocol 3: Synthesis of a Representative Kinase Inhibitor (N-(5-amino-2-(pyrrolidin-1-yl)phenyl)acrylamide)

This protocol describes the final coupling step to form a representative acrylamide-based kinase inhibitor.

Materials:

  • 5-Fluoro-2-(pyrrolidin-1-yl)aniline

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-Fluoro-2-(pyrrolidin-1-yl)aniline (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool the solution to 0°C.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add a solution of acryloyl chloride (1.1 eq) in anhydrous THF dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the final compound, N-(5-amino-2-(pyrrolidin-1-yl)phenyl)acrylamide.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Final Coupling 1_4_Difluoro_2_nitrobenzene 1,4-Difluoro-2-nitrobenzene Intermediate This compound 1_4_Difluoro_2_nitrobenzene->Intermediate Pyrrolidine, K₂CO₃, DMSO Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate Aniline_Derivative 5-Fluoro-2-(pyrrolidin-1-yl)aniline Intermediate->Aniline_Derivative Fe, NH₄Cl, EtOH/H₂O Kinase_Inhibitor Representative Kinase Inhibitor (N-(5-amino-2-(pyrrolidin-1-yl)phenyl)acrylamide) Aniline_Derivative->Kinase_Inhibitor Acryloyl chloride, TEA, THF

Caption: Synthetic workflow for a representative kinase inhibitor.

Representative Kinase Signaling Pathway

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS PI3K PI3K Receptor_Tyrosine_Kinase->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Growth ERK->Cell_Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Cell_Proliferation Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: Inhibition of a representative kinase signaling pathway.

Application Notes and Protocols: Step-by-Step Synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed, step-by-step protocol for the synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 1,4-difluoro-2-nitrobenzene and pyrrolidine. This document outlines the necessary reagents, equipment, experimental procedure, purification methods, and characterization of the final product. All quantitative data is summarized for clarity, and diagrams illustrating the reaction pathway and experimental workflow are included.

Introduction

Pyrrolidine derivatives are prevalent scaffolds in a wide array of biologically active compounds and approved pharmaceuticals. The introduction of a substituted phenyl ring to the pyrrolidine nitrogen can impart desirable pharmacokinetic and pharmacodynamic properties. Specifically, the this compound moiety serves as a key intermediate in the synthesis of various therapeutic agents, including those targeting inflammatory diseases. The synthesis described herein is a robust and efficient method for producing this compound in a laboratory setting.

Reaction Scheme

The synthesis of this compound proceeds via a nucleophilic aromatic substitution mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electron-deficient aromatic ring of 1,4-difluoro-2-nitrobenzene at the carbon atom bearing a fluorine atom ortho to the strongly electron-withdrawing nitro group. The presence of the nitro group is crucial as it stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the fluoride leaving group.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for similar nucleophilic aromatic substitution reactions.

Materials and Equipment
ReagentsGradeSupplier
1,4-Difluoro-2-nitrobenzene≥98%Sigma-Aldrich
Pyrrolidine≥99%Sigma-Aldrich
Triethylamine (Et3N)≥99%Sigma-Aldrich
Ethyl acetate (EtOAc)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO4)≥97%Sigma-Aldrich
Equipment
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Buchner funnel and filter paper
Rotary evaporator
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
Glass column for chromatography
NMR spectrometer
Mass spectrometer
Melting point apparatus
Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-difluoro-2-nitrobenzene (1.59 g, 10.0 mmol, 1.0 equiv.).

  • Solvent and Base Addition: Dissolve the starting material in 20 mL of anhydrous ethyl acetate. To this solution, add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv.).

  • Nucleophile Addition: In a separate flask, prepare a solution of pyrrolidine (0.84 mL, 10.0 mmol, 1.0 equiv.) in 10 mL of anhydrous ethyl acetate.

  • Reaction Execution: Cool the round-bottom flask containing the 1,4-difluoro-2-nitrobenzene solution to 0 °C using an ice bath. Add the pyrrolidine solution dropwise over a period of 15 minutes with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) as the eluent. The reaction is complete when the starting material spot is no longer visible.

  • Workup: Upon completion, filter the reaction mixture through a Buchner funnel to remove the triethylammonium fluoride salt precipitate. Wash the precipitate with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry of hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Fraction Collection: Collect the fractions containing the desired product, as identified by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a yellow solid.

Quantitative Data Summary

ParameterValue
Reactants
1,4-Difluoro-2-nitrobenzene1.59 g (10.0 mmol)
Pyrrolidine0.71 g (10.0 mmol)
Triethylamine1.52 g (15.0 mmol)
Product
Yield~1.89 g (90%)
Purity (by NMR)>98%
Melting Point78-80 °C
Characterization
1H NMR (400 MHz, CDCl3) δ (ppm)7.75 (dd, J = 8.8, 2.8 Hz, 1H), 7.15 (dd, J = 8.8, 4.4 Hz, 1H), 6.95 (ddd, J = 8.8, 8.8, 2.8 Hz, 1H), 3.40 (t, J = 6.4 Hz, 4H), 2.05 (t, J = 6.4 Hz, 4H)
13C NMR (101 MHz, CDCl3) δ (ppm)158.5 (d, J = 242.4 Hz), 147.2, 137.8 (d, J = 10.1 Hz), 126.8, 115.4 (d, J = 25.3 Hz), 114.2 (d, J = 8.1 Hz), 52.6, 25.8
MS (ESI) m/z211.1 [M+H]+

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A 1. Reaction Setup: 1,4-Difluoro-2-nitrobenzene in EtOAc + Et3N B 2. Nucleophile Addition: Pyrrolidine in EtOAc (0 °C) A->B Dropwise C 3. Reaction: Stir at RT for 12-16h B->C D 4. Filtration: Remove Et3N·HF salt C->D E 5. Extraction: Wash with H2O and Brine D->E F 6. Drying & Concentration: Dry with MgSO4, Rotovap E->F G 7. Column Chromatography: Silica gel, Hexanes/EtOAc F->G H 8. Final Product: Yellow Solid G->H I 9. Characterization: NMR, MS, MP H->I

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Safety Precautions

  • 1,4-Difluoro-2-nitrobenzene is a skin and eye irritant.

  • Pyrrolidine is a corrosive and flammable liquid.

  • Triethylamine is a flammable and corrosive liquid with a strong odor.

  • Ethyl acetate and Dichloromethane are volatile solvents.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This protocol provides a reliable and high-yielding method for the synthesis of this compound. The procedure is straightforward and utilizes readily available reagents and standard laboratory techniques, making it suitable for both academic and industrial research settings. The resulting product is of high purity and can be used as a key intermediate in the development of novel therapeutic agents.

Application Notes and Protocols for the Laboratory Preparation of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 1,4-difluoro-2-nitrobenzene and pyrrolidine. This application note includes a detailed experimental protocol, characterization data, and a visual representation of the experimental workflow.

Introduction

N-aryl pyrrolidines are a significant class of heterocyclic compounds widely found in biologically active molecules and pharmaceuticals. The title compound, this compound, incorporates a fluoro- and a nitro-substituted phenyl ring attached to a pyrrolidine moiety, making it a versatile intermediate for further chemical modifications. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution, allowing for the displacement of a fluoride ion by the secondary amine, pyrrolidine.

Chemical Reaction

The synthesis proceeds via the following reaction:

Reaction Scheme

Figure 1: Synthesis of this compound via nucleophilic aromatic substitution.

Experimental Protocol

Materials:

  • 1,4-difluoro-2-nitrobenzene (FW: 159.09 g/mol )

  • Pyrrolidine (FW: 71.12 g/mol )

  • Potassium carbonate (K2CO3, FW: 138.21 g/mol )

  • Acetonitrile (CH3CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • NMR tubes

  • FTIR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-difluoro-2-nitrobenzene (1.59 g, 10 mmol) and anhydrous acetonitrile (30 mL).

  • Addition of Reagents: To the stirring solution, add pyrrolidine (0.85 g, 12 mmol, 1.2 equivalents) followed by potassium carbonate (2.07 g, 15 mmol, 1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

ParameterValue
Starting Material1,4-difluoro-2-nitrobenzene
NucleophilePyrrolidine
BasePotassium Carbonate
SolventAcetonitrile
Reaction TemperatureReflux (~82°C)
Reaction Time4-6 hours
Expected Yield75-85%
AppearanceYellow to orange solid
Molecular FormulaC₁₀H₁₁FN₂O₂
Molecular Weight210.21 g/mol

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.7-7.9 (m, 1H, Ar-H), 7.0-7.2 (m, 2H, Ar-H), 3.4-3.6 (t, 4H, -NCH₂-), 1.9-2.1 (m, 4H, -CH₂CH₂-)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 158-162 (d, C-F), 145-148 (C-NO₂), 135-138 (C-N), 125-128 (d, Ar-CH), 115-118 (d, Ar-CH), 110-113 (d, Ar-CH), 50-53 (-NCH₂-), 25-28 (-CH₂CH₂-)
FTIR (KBr, cm⁻¹)ν: ~3100 (Ar C-H), ~2900 (Aliphatic C-H), ~1520 & ~1340 (NO₂ stretch), ~1250 (C-F stretch), ~1200 (C-N stretch)
Mass Spec. (EI)m/z: 210 (M⁺)

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Mix 1,4-difluoro-2-nitrobenzene and Acetonitrile add_reagents Add Pyrrolidine and K₂CO₃ start->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux cool Cool to Room Temp. reflux->cool filter_concentrate Filter and Concentrate cool->filter_concentrate extract Extract with EtOAc and Wash filter_concentrate->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography characterization Characterize Product (NMR, IR, MS) chromatography->characterization final_product This compound characterization->final_product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • 1,4-difluoro-2-nitrobenzene is a toxic and corrosive substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyrrolidine is a flammable and corrosive liquid. Work in a well-ventilated fume hood.

  • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • The reaction should be performed in a well-ventilated fume hood.

  • Dispose of all chemical waste according to institutional guidelines.

No Anti-Inflammatory Research Data Found for 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research has not yielded any specific studies or data on the anti-inflammatory properties of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine . However, significant anti-inflammatory research has been conducted on a structurally related compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) . It is crucial to note the chemical distinction: FPP contains a nitrovinyl group attached to the phenyl ring, whereas the requested compound has a nitrophenyl group.

The following application notes and protocols are based on the published research for 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) and are provided as a reference for researchers interested in the anti-inflammatory potential of this class of compounds.

Application Notes and Protocols for 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) in Anti-Inflammatory Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Key signaling pathways, such as the Toll-like receptor (TLR) pathway, play a pivotal role in initiating and propagating inflammatory responses. The compound 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) has emerged as a potential anti-inflammatory agent through its modulation of TLR signaling.[1] FPP has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3), key transcription factors that drive the expression of pro-inflammatory genes.[1] Further studies have revealed that FPP's mechanism of action involves the suppression of Toll-like receptor 4 (TLR4) dimerization, a critical step in the activation of downstream inflammatory cascades.[2]

Mechanism of Action

FPP exerts its anti-inflammatory effects by targeting the TLR signaling pathway. Specifically, it has been demonstrated to:

  • Inhibit TLR4 Dimerization: FPP suppresses the lipopolysaccharide (LPS)-induced dimerization of TLR4, which is an essential upstream event for signal transduction.[2]

  • Suppress NF-κB Activation: By interfering with TLR signaling, FPP inhibits the activation of NF-κB, a master regulator of inflammatory gene expression.[1][2]

  • Inhibit IRF3 Activation: FPP also blocks the activation of IRF3, a key transcription factor involved in the type I interferon response, which can contribute to inflammation.[1]

  • Downregulate Pro-inflammatory Mediators: Consequently, FPP leads to the reduced expression of various pro-inflammatory molecules, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1]

Data Presentation

The following table summarizes the reported qualitative effects of FPP on key inflammatory markers. Note that specific quantitative data such as IC50 values are not available in the provided search results.

Target Pathway/MoleculeObserved Effect of FPPReference
TLR4 DimerizationInhibition[2]
NF-κB ActivationInhibition[1][2]
IRF3 ActivationInhibition[1]
Cyclooxygenase-2 (COX-2) ExpressionInhibition[1]
Inducible Nitric Oxide Synthase (iNOS) ExpressionInhibition[1]
Interferon Inducible Protein-10 ExpressionInhibition[1]
Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-inflammatory effects of FPP are provided below.

1. Cell Culture and Treatment

  • Cell Line: Human embryonic kidney 293 (HEK293) cells stably expressing TLR4, MD-2, and CD14 are suitable for studying TLR4-specific effects. Murine macrophage cell lines such as RAW 264.7 can be used to investigate broader inflammatory responses.

  • Culture Conditions: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of FPP in dimethyl sulfoxide (DMSO). Further dilutions should be made in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli can be used to stimulate TLR4-mediated inflammation.

2. NF-κB Reporter Gene Assay

  • Principle: This assay measures the transcriptional activity of NF-κB. Cells are co-transfected with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase).

  • Protocol:

    • Seed HEK293-TLR4 cells in 24-well plates.

    • Transfect cells with the NF-κB-luciferase reporter plasmid and a β-galactosidase expression vector using a suitable transfection reagent.

    • After 24 hours, pre-treat the cells with varying concentrations of FPP for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-8 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Measure β-galactosidase activity to normalize for transfection efficiency.

    • Calculate the relative luciferase activity as an indicator of NF-κB activation.

3. Immunoblotting for Pro-inflammatory Proteins

  • Principle: Western blotting is used to detect the expression levels of proteins such as COX-2 and iNOS.

  • Protocol:

    • Seed RAW 264.7 cells in 6-well plates.

    • Pre-treat cells with FPP for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

4. Co-immunoprecipitation for TLR4 Dimerization

  • Principle: This technique is used to assess the protein-protein interaction between TLR4 molecules.

  • Protocol:

    • Seed HEK293 cells transfected to express Flag-tagged TLR4 and HA-tagged TLR4.

    • Pre-treat the cells with FPP for 1 hour before stimulating with LPS.

    • Lyse the cells in a non-denaturing lysis buffer.

    • Incubate the cell lysates with an anti-Flag antibody overnight at 4°C.

    • Add protein A/G-agarose beads to precipitate the Flag-TLR4 and any interacting proteins.

    • Wash the beads to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using an anti-HA antibody to detect co-precipitated HA-TLR4.

Visualizations

Diagram 1: FPP Inhibition of the TLR4 Signaling Pathway

TLR4_Pathway_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds FPP FPP TLR4_dimer TLR4 Dimerization FPP->TLR4_dimer inhibits TLR4->TLR4_dimer MyD88 MyD88 TLR4_dimer->MyD88 TRIF TRIF TLR4_dimer->TRIF TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 activates TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates IRF3_nuc IRF3 IRF3->IRF3_nuc translocates nucleus Nucleus genes Pro-inflammatory Gene Expression (COX-2, iNOS) NFkappaB_nuc->genes IRF3_nuc->genes

Caption: FPP inhibits TLR4 dimerization, blocking downstream activation of NF-κB and IRF3.

Diagram 2: Experimental Workflow for Evaluating FPP

Experimental_Workflow start Start: Hypothesis FPP has anti-inflammatory activity in_vitro In Vitro Screening start->in_vitro reporter_assay NF-κB Reporter Assay in_vitro->reporter_assay western_blot Western Blot (COX-2, iNOS) in_vitro->western_blot co_ip Co-immunoprecipitation (TLR4 Dimerization) in_vitro->co_ip data_analysis Data Analysis reporter_assay->data_analysis western_blot->data_analysis co_ip->data_analysis conclusion Conclusion: Elucidation of Mechanism data_analysis->conclusion

Caption: A general workflow for the in vitro evaluation of FPP's anti-inflammatory effects.

References

Application Notes and Protocols: Investigating the Effect of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine on Toll-like Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for studying the potential modulatory effects of the small molecule 1-(4-Fluoro-2-nitrophenyl)pyrrolidine on Toll-like receptor (TLR) signaling pathways. The provided methodologies are based on established techniques for evaluating the impact of novel compounds on innate immune responses.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Upon activation, TLRs initiate downstream signaling cascades that lead to the production of inflammatory cytokines and interferons, essential for host defense.[3][4] Dysregulation of TLR signaling is implicated in various inflammatory and autoimmune diseases, making TLRs attractive therapeutic targets.[5][6] The small molecule this compound and its analogs have been investigated for their potential to modulate these pathways. A structurally related compound, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has been shown to suppress TLR signaling by inhibiting the activation of key transcription factors like NF-κB and IRF3, and by targeting TLR4 dimerization.[1][7] This protocol outlines a series of experiments to determine if this compound exhibits similar immunomodulatory properties.

Data Presentation

Quantitative data from the described experiments should be summarized for clear comparison.

Table 1: Effect of this compound on TLR-Mediated NF-κB and IRF3 Activation

Treatment GroupTLR LigandConcentration of Compound (µM)NF-κB Reporter Activity (Fold Change)IRF3 Reporter Activity (Fold Change)
Vehicle Control--1.01.0
TLR Ligand Alone(e.g., LPS)-X ± SDY ± SD
Compound Alone-1
10
50
TLR Ligand + Compound(e.g., LPS)1
10
50

Table 2: Effect of this compound on Pro-inflammatory Gene Expression

Treatment GroupTLR LigandConcentration of Compound (µM)Relative mRNA Expression (Fold Change)
COX-2 iNOS
Vehicle Control--1.01.0
TLR Ligand Alone(e.g., Poly(I:C))-A ± SDB ± SD
Compound Alone-50
TLR Ligand + Compound(e.g., Poly(I:C))1
10
50

Experimental Protocols

Protocol 1: Cell Culture and Reagents
  • Cell Lines:

    • HEK293T cells (for transient transfection assays).

    • RAW 264.7 murine macrophage cell line (for endogenous TLR signaling studies).

    • HEK-Blue™ TLR4 cells (InvivoGen), which express TLR4, MD-2, and CD14, and contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, can also be utilized.[5]

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Reagents:

    • This compound (dissolved in DMSO to prepare a stock solution).

    • TLR ligands: Lipopolysaccharide (LPS) for TLR4, Polyinosinic:polycytidylic acid (Poly(I:C)) for TLR3.

    • Plasmids: NF-κB-luciferase reporter, IRF3-luciferase reporter, and a constitutively active Renilla luciferase plasmid (for normalization).

    • Transfection reagent (e.g., Lipofectamine 2000).

    • Luciferase assay system.

    • Reagents for RNA extraction, cDNA synthesis, and quantitative real-time PCR (qRT-PCR).

    • Antibodies for Western blotting and co-immunoprecipitation (e.g., anti-TLR4, anti-p-IRF3, anti-IRF3, anti-β-actin).

Protocol 2: NF-κB and IRF3 Reporter Gene Assays

This assay will determine the effect of the compound on the activation of key transcription factors downstream of TLR signaling.

  • Cell Seeding: Seed HEK293T cells in 24-well plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the NF-κB or IRF3 luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Pre-treat the cells for 1 hour.

  • TLR Ligand Stimulation: Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS for TLR4 or 10 µg/mL Poly(I:C) for TLR3) for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction relative to the vehicle-treated control.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression

This protocol measures the effect of the compound on the expression of pro-inflammatory genes.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat the cells with this compound for 1 hour, followed by stimulation with a TLR agonist (e.g., Poly(I:C)) for 4-6 hours.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers specific for target genes (e.g., COX-2, iNOS, and a housekeeping gene like GAPDH for normalization).

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Protocol 4: Co-immunoprecipitation for TLR4 Dimerization

This experiment investigates whether the compound interferes with the ligand-induced dimerization of TLR4.[7]

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound for 1 hour, followed by stimulation with LPS for 30 minutes. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an anti-TLR4 antibody overnight at 4°C. Then, add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with an anti-TLR4 antibody to detect both the monomeric and dimeric forms of TLR4.

Visualizations

TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPS LPS MD2 MD2 LPS->MD2 TLR4 TLR4 MD2->TLR4 TLR4_dimer TLR4 Dimer TLR4->TLR4_dimer Dimerization MyD88 MyD88 TLR4_dimer->MyD88 TRIF TRIF TLR4_dimer->TRIF TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1 TRIF->TBK1 IKK IKK TRAF6->IKK pIRF3 p-IRF3 TBK1->pIRF3 pNFkB NF-κB IKK->pNFkB IRF3 IRF3 Nucleus Nucleus pIRF3->Nucleus NFkB IκB-NF-κB pNFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Compound This compound Compound->TLR4_dimer Inhibition Compound->pIRF3 Inhibition Compound->pNFkB Inhibition

Caption: TLR4 signaling pathway and potential points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293T or RAW 264.7) Compound_Treatment Compound Treatment (this compound) Cell_Culture->Compound_Treatment TLR_Stimulation TLR Ligand Stimulation (e.g., LPS, Poly(I:C)) Compound_Treatment->TLR_Stimulation Reporter_Assay NF-κB/IRF3 Reporter Assay TLR_Stimulation->Reporter_Assay qRT_PCR qRT-PCR for Gene Expression TLR_Stimulation->qRT_PCR CoIP Co-immunoprecipitation for TLR4 Dimerization TLR_Stimulation->CoIP Data_Normalization Data Normalization Reporter_Assay->Data_Normalization qRT_PCR->Data_Normalization CoIP->Data_Normalization Statistical_Analysis Statistical Analysis Data_Normalization->Statistical_Analysis Results Summarize in Tables & Graphs Statistical_Analysis->Results

Caption: Experimental workflow for studying compound effects.

References

Application Note and Protocol: Dissolving 1-(4-Fluoro-2-nitrophenyl)pyrrolidine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Fluoro-2-nitrophenyl)pyrrolidine is a synthetic compound with potential applications in biological research, particularly in studies involving Toll-like receptor (TLR) signaling pathways.[1] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro assays. This document provides a detailed protocol for dissolving this compound, preparing stock solutions, and considerations for its use in cell-based assays.

Chemical Properties
PropertyValue
Molecular Formula C₁₀H₁₁FN₂O₂[2]
Molecular Weight 210.21 g/mol
Appearance Pale yellow to yellow solid (visual inspection)
CAS Number 778-56-3[3][4][5]

Solvent Selection and Solubility Screening

The solubility of a compound is a critical factor in its biological activity. For in vitro assays, it is essential to use a solvent that is biocompatible and does not interfere with the experimental results. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent that can dissolve a broad range of polar and nonpolar compounds, making it a common choice for preparing stock solutions for biological assays.[6][7]

Recommended Solvents for Screening:

SolventRationaleConsiderations
Dimethyl Sulfoxide (DMSO) Excellent solubilizing capacity for a wide range of compounds.[6][7] Miscible with water and most organic solvents.[6]Can be cytotoxic at concentrations above 0.5-1%.[8] May affect cellular processes.[6]
Ethanol (EtOH) Less toxic than DMSO. Commonly used in cell culture.May not be as effective as DMSO for dissolving hydrophobic compounds.
Phosphate-Buffered Saline (PBS) Aqueous buffer, ideal for direct use in assays if the compound is soluble.Many organic compounds have poor solubility in aqueous solutions.
Experimental Protocol: Solubility Assessment

This protocol outlines a method to determine the approximate solubility of this compound in a selected solvent.

Materials:

  • This compound

  • Anhydrous DMSO

  • Ethanol (cell culture grade)

  • Sterile PBS (pH 7.4)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Water bath or heat block

Procedure:

  • Weighing: Accurately weigh 1-5 mg of this compound into a pre-weighed microcentrifuge tube.

  • Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL of DMSO) to the tube.

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Heating (Optional): If the compound does not dissolve at room temperature, gently warm the solution in a water bath (37°C) for 5-10 minutes.

  • Incremental Solvent Addition: If the compound remains insoluble, add small increments of the solvent (e.g., 10 µL at a time), vortexing and observing after each addition until the compound is fully dissolved.

  • Solubility Calculation: Calculate the approximate solubility based on the final volume of solvent used to dissolve the known mass of the compound.

Preparation of Stock Solutions

Preparing a concentrated stock solution is a standard and recommended practice in biological research.[9][10] This approach minimizes repetitive weighing of small quantities and reduces the risk of error.[9]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 210.21 g/mol )

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Calculations:

To prepare a 10 mM stock solution, you will need:

  • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

    • Mass (mg) = 0.01 mol/L * 0.001 L * 210.21 g/mol * 1000 mg/g = 2.1021 mg

Procedure:

  • Weighing: Accurately weigh approximately 2.1 mg of this compound and record the exact weight.

  • Transfer: Carefully transfer the weighed compound into a sterile amber vial.

  • Solvent Addition: Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex for 2-3 minutes until the compound is completely dissolved. Gentle warming (37°C) can be applied if necessary.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the stock solution at -20°C to ensure stability. For structurally related compounds, storage at -20°C has been shown to be effective.[11]

Workflow for Stock Solution Preparation

G A Weigh Compound B Add Anhydrous DMSO A->B C Vortex to Dissolve B->C D Store at -20°C C->D E Dilute in Media for Assay D->E

Caption: Workflow for preparing a stock solution.

Use in In Vitro Assays

When using the stock solution in cell-based assays, it is crucial to dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects.[8][12]

Experimental Protocol: Dilution of Stock Solution for Cell-Based Assays

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium

Procedure:

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the treated samples to account for any effects of the solvent itself.

Decision Tree for Solvent and Concentration

G A Start B Is Compound Soluble in PBS? A->B C Yes B->C Yes D No B->D No E Dissolve in PBS C->E F Try DMSO D->F G Is Compound Soluble in DMSO? F->G H Yes G->H Yes I No G->I No J Prepare Stock in DMSO H->J K Try Alternative Solvent (e.g., EtOH) I->K L Final DMSO Concentration <0.5%? J->L M Yes L->M Yes N No L->N No O Proceed with Assay M->O P Adjust Stock Concentration N->P

Caption: Solvent selection and final concentration check.

Stability and Storage

Storage Recommendations:

ConditionDurationObservation
-20°C in anhydrous DMSO Long-termRecommended for optimal stability.
4°C in anhydrous DMSO Short-termSuitable for a few weeks.
Room Temperature AvoidPotential for degradation.
Freeze-thaw cycles MinimizeRepeated cycles may lead to compound degradation. Aliquoting the stock solution is recommended.

Note: It is advisable to perform stability studies for your specific experimental conditions if the compound will be stored for extended periods.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and solvents.

  • Handle DMSO in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

References

Safe Handling and Storage of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine (CAS No: 778-56-3). The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Safety Data Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. While comprehensive toxicological properties have not been fully investigated, the available safety data indicates that it is an irritant and may be harmful if ingested or inhaled.[1] It is irritating to mucous membranes and the upper respiratory tract.[1]

Table 1: Summary of Safety Information

CategoryInformationReference
Product Name This compound[1][2]
CAS Number 778-56-3[2][3]
Physical Form Solid[3]
Melting Point 40°C[3]
Known Hazards Irritant. May be harmful by ingestion and inhalation. Irritating to mucous membranes and upper respiratory tract.[1]
First Aid: Eye Contact Flush eyes with clean, running water for at least 15 minutes while keeping eyes open. Seek medical attention.[1]
First Aid: Skin Contact Wash with generous quantities of running water and non-abrasive soap. Cover the affected area with an emollient. Seek medical attention.[1]
First Aid: Inhalation Move victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
First Aid: Ingestion Seek immediate medical attention.[1]
Fire Hazards Emits toxic fumes under fire conditions.[1]
Spill Response Wear appropriate respirator, impervious boots, and heavy rubber gloves. Scoop up solid material into an appropriate container. Ventilate and wash the spill area.[1]

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of necessary PPE should be conducted before handling this compound. The following table outlines the recommended PPE.

Table 2: Recommended Personal Protective Equipment

TypeSpecification
Eye Protection Protective safety goggles.
Hand Protection Chemical-resistant gloves.
Body Protection Protective clothing and chemical-resistant boots.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.
Protocol for Handling and Use
  • Preparation :

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Don all required PPE as outlined in Table 2.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

    • Close the container tightly immediately after use.

  • General Handling :

    • Avoid contact with skin and eyes.[1]

    • Do not breathe dust or vapor.[1]

    • Wash hands thoroughly after handling.

Protocol for Storage
  • Storage Conditions :

    • Store in a tightly closed container.

    • Keep in a cool, dry, and well-ventilated area.

    • Avoid prolonged exposure to light and air.

  • Incompatible Materials :

    • Store away from strong oxidizing agents.

Emergency Procedures

Spill Protocol
  • Evacuate : Immediately evacuate the area of the spill.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Wearing appropriate PPE, scoop up the solid material or absorb any liquid with an inert material.

  • Collect : Place the contained material into a suitable, labeled container for disposal.

  • Clean : Wash the spill area thoroughly with soap and water.

First Aid Protocol
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention.[1]

  • Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion : Do not induce vomiting. Seek immediate medical attention.

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

SafeHandlingWorkflow Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_storage Storage Prep Assess Risks & Review SDS PPE Don Appropriate PPE Prep->PPE WorkArea Prepare Fume Hood & Workspace PPE->WorkArea Weigh Weighing & Transfer inside Fume Hood WorkArea->Weigh Proceed to Handling Handle General Handling Procedures Weigh->Handle Store Store in a Cool, Dry, Well-Ventilated Area Handle->Store After Use Seal Keep Container Tightly Sealed Store->Seal Spill Spill Response Protocol FirstAid First Aid Protocol

Caption: Safe Handling and Storage Workflow.

References

Troubleshooting & Optimization

Purification of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine from a crude reaction mixture. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: While a specific impurity profile depends on the synthetic route, common impurities in related nitroaromatic compound syntheses may include:

  • Unreacted Starting Materials: Residual 1,4-difluoro-2-nitrobenzene or pyrrolidine.

  • Isomeric Byproducts: Formation of other positional isomers if the reaction conditions are not optimal.

  • Solvent Residues: Traces of solvents used in the reaction or work-up, such as DMF, DMSO, or acetonitrile.

  • Hydrolysis Products: If water is present, the fluoro group may be susceptible to hydrolysis, leading to the corresponding phenol derivative.

Q2: What analytical techniques are suitable for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective technique to monitor the progress of the purification. A common eluent system is a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the desired product and helps identify any impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the product and can help in the identification of byproducts.

Q3: Which purification method is most effective for this compound?

A3: Both column chromatography and recrystallization can be effective, and the choice depends on the nature and quantity of the impurities. Column chromatography is generally more effective for removing a wide range of impurities, while recrystallization is excellent for removing small amounts of impurities from a solid product. Often, a combination of both methods yields the highest purity.

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of the product from impurities on the column.

Possible CauseSuggested Solution
Inappropriate Solvent System Optimize the eluent system using TLC. Start with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity.
Column Overloading Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Improper Column Packing Ensure the silica gel is packed uniformly without any air bubbles or channels. A wet slurry packing method is often more consistent.
Sample Loading Issue For better resolution, dissolve the crude product in a minimal amount of solvent and load it onto the column in a concentrated band. Dry loading onto a small amount of silica gel is also a good option.

Problem: The product is not eluting from the column.

Possible CauseSuggested Solution
Solvent Polarity is Too Low Gradually increase the polarity of the eluent. For example, move from a 9:1 hexane/ethyl acetate mixture to a 4:1 or even 1:1 mixture.
Strong Adsorption to Silica Gel If the compound is very polar, consider using a more polar stationary phase like alumina or a different solvent system. Adding a small amount of a more polar solvent like methanol to the eluent can also help.
Recrystallization

Problem: The compound does not crystallize upon cooling.

Possible CauseSuggested Solution
Too Much Solvent Used Evaporate some of the solvent to increase the concentration of the product and then try to cool the solution again.[2]
Solution is Not Saturated The initial amount of hot solvent used was too high. Concentrate the solution and allow it to cool slowly.
Rapid Cooling Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.[2][3]
Oiling Out The compound may be melting in the hot solvent rather than dissolving, or it may be precipitating as an oil. Try using a lower boiling point solvent or a solvent mixture. Seeding the solution with a pure crystal can also induce crystallization.

Problem: Low recovery of the purified product.

Possible CauseSuggested Solution
Product is Too Soluble in the Cold Solvent Choose a solvent in which the product has high solubility at high temperatures and very low solubility at low temperatures.[2][4] A solvent mixture (a "good" solvent and a "poor" solvent) can also be effective.
Premature Crystallization During Hot Filtration Heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution to prevent the product from crystallizing out on the filter paper.
Incomplete Crystallization Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.

Experimental Protocols

Note: The following protocols are based on general procedures for similar compounds and should be optimized for the purification of this compound.

Protocol 1: Purification by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in a chamber with a hexane/ethyl acetate eluent system (start with a 9:1 ratio).

    • Visualize the spots under UV light. The desired product should be a major spot, and the Rf value will help in choosing the starting eluent for column chromatography.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 hexane/ethyl acetate).

    • Pour the slurry into a glass column and allow the silica to settle, ensuring even packing. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent and carefully add it to the top of the column.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin collecting fractions.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

    • If necessary, gradually increase the polarity of the eluent to elute the product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[2][4] Common solvents to screen include ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[2][5]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional):

    • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Column Chromatography Eluent Systems (Starting Points for Optimization)

Eluent System (Hexane:Ethyl Acetate)Expected Rf of Similar CompoundsObservations
95:5~0.2 - 0.4Good for initial separation from non-polar impurities.
90:10~0.4 - 0.6May provide good separation of the main product.
80:20~0.6 - 0.8May be too polar, leading to co-elution with more polar impurities.

Note: Rf values are approximate and will vary depending on the specific TLC plate and conditions.

Table 2: HPLC Purity Analysis Method (Starting Point for Optimization)

ParameterValue/Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[6]
Mobile Phase A: Water, B: Acetonitrile (Gradient elution may be necessary)[1]
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or 320 nm)
Injection Volume 10 µL

Visualizations

PurificationWorkflow cluster_start Start cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end End Crude Crude Reaction Mixture ColChrom Column Chromatography Crude->ColChrom Primary Purification Recryst Recrystallization Crude->Recryst If solid & minor impurities ColChrom->Recryst Further Purification TLC TLC Analysis ColChrom->TLC Monitor Fractions HPLC HPLC Analysis Recryst->HPLC Check Purity PureProduct Pure Product (>98%) TLC->PureProduct Combine Pure Fractions HPLC->ColChrom Re-purify if needed HPLC->PureProduct If Purity is High NMR_MS NMR / MS (Structural Confirmation) PureProduct->NMR_MS Final Confirmation

Caption: Purification workflow for this compound.

TroubleshootingTree cluster_col_chrom Column Chromatography Issues cluster_recryst Recrystallization Issues Start Poor Purification Outcome PoorSep Poor Separation Start->PoorSep NoElution Product Doesn't Elute Start->NoElution NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield Solvent Optimize Eluent (TLC Guided) PoorSep->Solvent Check Overload Reduce Sample Load PoorSep->Overload Check IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Try Concentrate Concentrate Solution NoCrystals->Concentrate Try SlowCool Cool Slowly / Seed NoCrystals->SlowCool Try ChangeSolvent Change Solvent LowYield->ChangeSolvent Action

Caption: Troubleshooting decision tree for purification issues.

References

Common side products in the synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine. It provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges that may be encountered during this synthetic procedure.

Troubleshooting Guides

This section addresses common problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

  • Potential Cause: Incomplete reaction.

    • Troubleshooting Steps:

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • If starting materials are still present after the recommended reaction time, consider extending the duration.

      • A moderate increase in reaction temperature can also facilitate completion, but should be done cautiously to avoid side product formation.

  • Potential Cause: Inactive or impure starting materials.

    • Troubleshooting Steps:

      • Ensure that 1,4-difluoro-2-nitrobenzene is of high purity, as impurities can interfere with the reaction.

      • Use freshly distilled or a new bottle of pyrrolidine. Pyrrolidine can absorb atmospheric carbon dioxide and water, which can affect its nucleophilicity.

  • Potential Cause: Suboptimal reaction conditions.

    • Troubleshooting Steps:

      • The choice of solvent is crucial. While polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are common, alcohols like ethanol can also be used.[1] The optimal solvent may need to be determined empirically.

      • The presence of a base, such as potassium carbonate or triethylamine, is often necessary to neutralize the HF formed during the reaction.[1] Ensure the base is anhydrous and used in the correct stoichiometric amount.

Issue 2: Presence of Significant Amounts of Side Products

  • Potential Cause: Formation of isomeric products.

    • Explanation: The reaction of 1,4-difluoro-2-nitrobenzene with pyrrolidine can potentially yield two isomeric monosubstitution products: the desired this compound (substitution at C1) and 1-(2-fluoro-5-nitrophenyl)pyrrolidine (substitution at C4). The nitro group strongly activates the ortho and para positions to nucleophilic attack. In this case, the fluorine at C1 is ortho to the nitro group, and the fluorine at C4 is para.

    • Troubleshooting Steps:

      • Careful control of reaction temperature can influence the regioselectivity. Lower temperatures generally favor the thermodynamically more stable product.

      • The choice of solvent can also impact the isomer ratio. Nonpolar solvents have been shown in some cases to favor ortho substitution in similar systems.

      • Purification by column chromatography is typically required to separate these isomers.

  • Potential Cause: Formation of a di-substituted product.

    • Explanation: A common side product is the di-substituted species, 1,4-bis(pyrrolidin-1-yl)-2-nitrobenzene, where a second molecule of pyrrolidine displaces the remaining fluorine atom on the phenyl ring of the desired product.

    • Troubleshooting Steps:

      • Use a controlled stoichiometry of pyrrolidine, typically 1.0 to 1.2 equivalents relative to 1,4-difluoro-2-nitrobenzene. An excess of the amine nucleophile will favor the formation of the di-substituted product.

      • Monitor the reaction progress and stop it as soon as the starting material is consumed to minimize the subsequent reaction of the desired product.

  • Potential Cause: Degradation of pyrrolidine.

    • Explanation: At elevated temperatures, pyrrolidine can undergo thermal degradation.[2] While specific degradation products in this reaction are not well-documented, general degradation pathways for amines can lead to complex impurity profiles.

    • Troubleshooting Steps:

      • Avoid excessively high reaction temperatures.

      • Keep reaction times as short as is necessary for the completion of the primary reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products are the isomeric monosubstituted product, 1-(2-fluoro-5-nitrophenyl)pyrrolidine, and the di-substituted product, 1,4-bis(pyrrolidin-1-yl)-2-nitrobenzene. The formation of these byproducts is inherent to the reactivity of the starting material, 1,4-difluoro-2-nitrobenzene, which has two fluorine atoms activated for nucleophilic aromatic substitution by the nitro group.

Q2: How can I minimize the formation of the di-substituted side product?

A2: To minimize the formation of 1,4-bis(pyrrolidin-1-yl)-2-nitrobenzene, it is crucial to control the stoichiometry of the reactants. Using a slight excess (no more than 1.2 equivalents) of pyrrolidine is recommended. Additionally, monitoring the reaction closely and stopping it once the 1,4-difluoro-2-nitrobenzene has been consumed can prevent the further reaction of the desired monosubstituted product.

Q3: What analytical techniques are best for monitoring the reaction and identifying products and side products?

A3: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is effective for monitoring the progress of the reaction. For the identification of products and side products, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining molecular weight information. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for the definitive structural elucidation of the desired product and any isolated impurities.

Q4: Is a base necessary for this reaction?

A4: Yes, a base is generally required. The reaction releases one equivalent of hydrogen fluoride (HF), which will protonate the basic pyrrolidine, rendering it non-nucleophilic. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to scavenge the HF and ensure that the pyrrolidine remains available to act as a nucleophile.[1]

Data Presentation

CompoundCommon Name / AbbreviationMolecular Weight ( g/mol )Typical Observation Method
This compoundDesired Product210.20HPLC, GC-MS, NMR
1-(2-Fluoro-5-nitrophenyl)pyrrolidineIsomeric Side Product210.20HPLC, GC-MS, NMR
1,4-bis(pyrrolidin-1-yl)-2-nitrobenzeneDi-substituted Side Product261.32HPLC, LC-MS, NMR

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 1,4-Difluoro-2-nitrobenzene

  • Pyrrolidine

  • Potassium Carbonate (anhydrous)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-difluoro-2-nitrobenzene (1.0 equivalent) in anhydrous ethanol.

  • Addition of Reagents: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Subsequently, add pyrrolidine (1.1 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 8-24 hours.[1]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane and wash with water to remove any remaining inorganic salts. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to separate the desired product from any side products and unreacted starting materials.

Mandatory Visualization

Synthesis_Pathway Start 1,4-Difluoro-2-nitrobenzene + Pyrrolidine Main_Product This compound (Desired Product) Start->Main_Product SNAr (Ortho Attack) Isomer 1-(2-Fluoro-5-nitrophenyl)pyrrolidine (Isomeric Side Product) Start->Isomer SNAr (Para Attack) DiSub 1,4-bis(pyrrolidin-1-yl)-2-nitrobenzene (Di-substituted Side Product) Main_Product->DiSub + Pyrrolidine

Caption: Synthetic pathway for this compound and its common side products.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Reaction Complete? Start->Check_Completion Identify_Impurity Major Impurity? Check_Completion->Identify_Impurity Yes Extend_Time Increase Reaction Time/ Temperature Moderately Check_Completion->Extend_Time No Check_Reagents Verify Reagent Purity and Stoichiometry Identify_Impurity->Check_Reagents Unreacted Starting Material Optimize_Stoichiometry Adjust Pyrrolidine Stoichiometry (1.0-1.2 eq) Identify_Impurity->Optimize_Stoichiometry Di-substituted Optimize_Purification Optimize Column Chromatography Identify_Impurity->Optimize_Purification Isomer Extend_Time->Check_Completion End Pure Product Check_Reagents->End Optimize_Stoichiometry->End Optimize_Purification->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Optimizing reaction conditions for 1-(4-Fluoro-2-nitrophenyl)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-deficient aromatic ring of 1,4-difluoro-2-nitrobenzene is attacked by the nucleophilic pyrrolidine. The reaction is facilitated by the presence of the electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex.

Q2: Which fluorine atom on 1,4-difluoro-2-nitrobenzene is preferentially substituted?

A2: The fluorine atom at the C-1 position (ortho to the nitro group) is preferentially substituted by pyrrolidine. The nitro group provides strong activation for nucleophilic attack at both the ortho and para positions. However, the ortho position is generally more reactive in this specific substrate.

Q3: What are the common side products in this synthesis?

A3: The most common side products are the isomeric 1-(2-fluoro-5-nitrophenyl)pyrrolidine (para-substitution product) and the di-substituted product, 1,4-bis(pyrrolidin-1-yl)-2-nitrobenzene. Formation of these byproducts can be influenced by reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable eluent system, such as ethyl acetate/hexane, can be used to separate the starting material, product, and major byproducts. The spots can be visualized under UV light.

Q5: What are the key safety precautions for this reaction?

A5: 1,4-Difluoro-2-nitrobenzene is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Pyrrolidine is a flammable and corrosive liquid and should also be handled with care.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Insufficient reaction temperature. 2. Inactive reagents. 3. Presence of water in the reaction.1. Increase the reaction temperature. The reaction is often performed at room temperature to 50°C. 2. Use freshly opened or properly stored pyrrolidine and 1,4-difluoro-2-nitrobenzene. 3. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Formation of Significant Amounts of the Para-Isomer The electronic activation by the nitro group allows for substitution at both the ortho and para positions.While complete suppression of the para-isomer is difficult, optimizing the solvent and temperature may improve selectivity. Polar aprotic solvents like THF or acetonitrile are recommended. Running the reaction at a lower temperature may also favor the formation of the kinetic (ortho) product.
Formation of Di-substituted Byproduct Use of excess pyrrolidine.Carefully control the stoichiometry. Use of 1.0 to 1.1 equivalents of pyrrolidine is recommended to minimize di-substitution.
Difficult Purification Co-elution of the desired product with the isomeric byproduct during column chromatography.1. Use a high-resolution silica gel for column chromatography. 2. Employ a shallow solvent gradient during elution (e.g., gradually increasing the percentage of ethyl acetate in hexane). 3. Monitor fractions carefully by TLC to ensure proper separation.
Incomplete Reaction 1. Insufficient reaction time. 2. Inefficient base.1. Monitor the reaction by TLC until the starting material is consumed. 2. A non-nucleophilic base such as triethylamine or diisopropylethylamine is typically used to scavenge the HF formed during the reaction. Ensure an adequate amount (at least one equivalent) is used.

Experimental Protocols

Synthesis of this compound

This protocol is a representative example and may require optimization.

Materials:

  • 1,4-Difluoro-2-nitrobenzene

  • Pyrrolidine

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,4-difluoro-2-nitrobenzene (1.0 equivalent) in anhydrous THF or MeCN, add triethylamine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pyrrolidine (1.05 equivalents) dropwise to the solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1,4-Difluoro-2-nitrobenzene in Anhydrous Solvent B Add Et3N A->B C Cool to 0°C B->C D Add Pyrrolidine C->D E Warm to RT Stir 4-12h D->E F Monitor by TLC E->F G Quench with Water F->G H Extract with EtOAc G->H I Wash with NaHCO3 and Brine H->I J Dry and Concentrate I->J K Column Chromatography J->K L This compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Reaction Issue? LowYield Low Yield Start->LowYield Byproducts Byproduct Formation Start->Byproducts Purification Purification Difficulty Start->Purification Temp Check Temperature LowYield->Temp OK DiSub Di-substitution? Byproducts->DiSub CoElution Co-elution? Purification->CoElution Reagents Check Reagents Temp->Reagents OK Temp->Reagents Not OK IncreaseTemp Increase Temp Temp->IncreaseTemp OK Solvent Check Solvent Reagents->Solvent OK Reagents->Solvent Not OK UseFresh Use Fresh Reagents Reagents->UseFresh OK Solvent->Byproducts Dry UseAnhydrous Use Anhydrous Solvent Solvent->UseAnhydrous Wet ParaIsomer Para-isomer? DiSub->ParaIsomer No Stoichiometry Adjust Stoichiometry DiSub->Stoichiometry Yes OptimizeCond Optimize Conditions (Solvent, Temp) ParaIsomer->OptimizeCond Yes ShallowGradient Use Shallow Gradient CoElution->ShallowGradient Yes HighResSilica Use High-Res Silica CoElution->HighResSilica Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

Technical Support Center: Synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the nucleophilic pyrrolidine attacks the electron-deficient aromatic ring of 1,4-difluoro-2-nitrobenzene at the carbon atom bearing a fluorine atom. The strong electron-withdrawing effect of the nitro group (-NO₂) activates the ring towards nucleophilic attack. The reaction typically favors substitution at the fluorine atom positioned ortho to the nitro group due to the strong activation at this position. The mechanism involves the formation of a resonance-stabilized intermediate called a Meisenheimer complex, followed by the elimination of the fluoride leaving group to restore aromaticity.

Q2: My reaction is resulting in a low yield of the desired product. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. This could be due to insufficient reaction time, low temperature, or inefficient mixing.

  • Suboptimal Reaction Conditions: The choice of solvent and base is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile generally favor SNAr reactions. The base is necessary to neutralize the HF formed during the reaction.

  • Side Reactions: The formation of byproducts, such as the isomeric 1-(2-fluoro-4-nitrophenyl)pyrrolidine or the di-substituted product 1,4-bis(pyrrolidin-1-yl)-2-nitrobenzene, can consume the starting materials and reduce the yield of the desired product.

  • Degradation of Starting Materials or Product: The reactants or the product might be sensitive to the reaction conditions, especially at elevated temperatures over extended periods.

  • Issues with Reagent Quality: The purity of the starting materials, particularly the 1,4-difluoro-2-nitrobenzene and pyrrolidine, is important.

Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired isomer?

A3: The formation of the para-substituted isomer (1-(2-fluoro-4-nitrophenyl)pyrrolidine) and the di-substituted product is a common issue. To enhance the selectivity for the ortho-substituted product (this compound):

  • Control of Stoichiometry: Use a controlled amount of pyrrolidine (e.g., 1.0 to 1.2 equivalents) to minimize the formation of the di-substituted byproduct.

  • Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity. It is advisable to start at a lower temperature and gradually increase it if the reaction rate is too slow.

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity. Nonpolar solvents may favor ortho-substitution in some cases by promoting a six-membered polar transition state. However, polar aprotic solvents are generally used for SNAr reactions to ensure sufficient solubility and reaction rates.

Q4: How can I effectively purify the final product?

A4: Purification is typically achieved using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly employed to separate the desired product from unreacted starting materials and byproducts. The polarity of the eluent system should be optimized based on TLC analysis of the crude reaction mixture.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Incomplete reaction due to low temperature or short reaction time.Increase the reaction temperature in increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS. Extend the reaction time.
Ineffective base.Ensure the base (e.g., K₂CO₃, Et₃N) is anhydrous and of good quality. Use a slight excess of the base (e.g., 1.5-2.0 equivalents).
Poor quality of reagents.Verify the purity of 1,4-difluoro-2-nitrobenzene and pyrrolidine. Use freshly distilled pyrrolidine if necessary.
Formation of Multiple Products (Low Selectivity) Formation of the para-substituted isomer.Optimize the reaction temperature. Lower temperatures may favor the desired ortho-substitution. Screen different solvents to assess the impact on regioselectivity.
Formation of the di-substituted byproduct.Use a controlled stoichiometry of pyrrolidine (1.0-1.2 equivalents). Consider adding the pyrrolidine slowly to the reaction mixture to maintain a low concentration.
Difficult Purification Products and byproducts have similar polarities.Optimize the mobile phase for column chromatography. A shallow gradient elution may be necessary. Consider using a different stationary phase if separation on silica gel is challenging.
Reaction Mixture Darkens Significantly Decomposition of starting materials or product.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid excessively high temperatures or prolonged reaction times.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 1,4-Difluoro-2-nitrobenzene

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1,4-difluoro-2-nitrobenzene (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Slowly add pyrrolidine (1.1 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically within 2-6 hours), cool the mixture to room temperature.

  • Filter the solid and wash it with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Data Presentation

Table 1: Representative Reaction Parameters and Expected Outcomes

Parameter Condition 1 Condition 2 Condition 3
Solvent AcetonitrileDMFToluene
Base K₂CO₃Et₃NK₂CO₃
Temperature 60 °C80 °C100 °C
Pyrrolidine (eq.) 1.11.21.1
Typical Reaction Time 4-6 hours2-4 hours6-10 hours
Expected Yield Moderate to GoodGoodModerate
Key Observation Good selectivity for the ortho-product.Faster reaction rate, potentially slightly lower selectivity.Slower reaction, may require higher temperatures to proceed effectively.

Note: The data in this table are illustrative and based on typical outcomes for SNAr reactions. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine 1,4-difluoro-2-nitrobenzene, K₂CO₃, and Acetonitrile add_pyr Add Pyrrolidine start->add_pyr heat Heat to 60-80 °C add_pyr->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter and Concentrate cool->filter extract Aqueous Workup filter->extract chromatography Column Chromatography extract->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_yield Low Yield cluster_selectivity Poor Selectivity cluster_purification Purification Issues start Problem Encountered check_conditions Verify Reaction Conditions (Temp, Time, Base) start->check_conditions adjust_temp Lower Reaction Temperature start->adjust_temp optimize_chroma Optimize Chromatography (Solvent Gradient) start->optimize_chroma check_reagents Check Reagent Purity check_conditions->check_reagents Conditions OK solution Problem Resolved check_reagents->solution adjust_stoich Adjust Pyrrolidine Stoichiometry adjust_temp->adjust_stoich Isomer Still Present adjust_stoich->solution optimize_chroma->solution

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Overcoming Solubility Challenges with 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 1-(4-Fluoro-2-nitrophenyl)pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the known physical and chemical properties of this compound?

A1: Understanding the basic physicochemical properties of this compound is crucial for addressing solubility challenges.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 778-56-3[1]
Molecular Formula C₁₀H₁₁FN₂O₂[1]
Molecular Weight 210.20 g/mol [1]
Melting Point 40 °C[2]
Appearance Solid[2]

Q2: I am experiencing difficulty dissolving this compound in aqueous solutions for my experiments. What are the initial steps I should take?

A2: Due to its chemical structure, this compound is expected to have low aqueous solubility. The initial approach to solubilization should involve testing a range of common laboratory solvents. While specific quantitative data for this compound is limited in publicly available literature, a general starting point is to assess its solubility in solvents with varying polarities.

Table 2: Recommended Initial Solvent Screening

SolventPolarityExpected Solubility
WaterHighLow
Phosphate-Buffered Saline (PBS)High (Aqueous)Low
EthanolMediumModerate
Dimethyl Sulfoxide (DMSO)High (Aprotic)High

It is recommended to experimentally determine the approximate solubility in these solvents to establish a baseline for your specific experimental needs.

Q3: My initial attempts to dissolve the compound in common solvents have failed. What are the next steps and more advanced strategies to improve its solubility?

A3: For poorly soluble compounds like this compound, several advanced techniques can be employed. The choice of method will depend on the requirements of your specific assay or formulation. These strategies can be broadly categorized into chemical and physical modifications.

Troubleshooting Guides: Advanced Solubility Enhancement Techniques

Below are detailed troubleshooting guides for common advanced solubility enhancement techniques.

Issue 1: Insufficient Solubility in Aqueous Buffers for Biological Assays

Solution: Employing co-solvents or adjusting the pH are effective strategies for many amine-containing compounds.

Strategy 1: Co-solvent System

  • Principle: The addition of a water-miscible organic solvent can reduce the polarity of the aqueous medium, thereby increasing the solubility of a non-polar compound.

  • Recommendation: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol. This stock solution can then be diluted into the aqueous buffer for the final experimental concentration. It is critical to ensure the final concentration of the organic solvent is low enough to not affect the biological system.

Strategy 2: pH Adjustment

  • Principle: The pyrrolidine group in the molecule is a secondary amine, which can be protonated at acidic pH. This protonation increases the polarity and aqueous solubility of the compound.

  • Recommendation: Attempt to dissolve the compound in an aqueous buffer with a slightly acidic pH (e.g., pH 4-6). The optimal pH will need to be determined experimentally and should be compatible with your experimental system.

Issue 2: Need for a Stable, High-Concentration Formulation for in vivo Studies

Solution: For applications requiring higher concentrations and stability, cyclodextrin complexation or nanosuspension are powerful techniques.

Strategy 3: Cyclodextrin Complexation

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex with enhanced aqueous solubility.

  • Recommendation: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. The formation of the complex can be achieved by various methods, including co-precipitation and kneading.

Strategy 4: Nanosuspension

  • Principle: This technique involves reducing the particle size of the drug to the nanometer range. The increased surface area leads to a higher dissolution rate and saturation solubility.

  • Recommendation: Nanosuspensions can be prepared using top-down methods like media milling or high-pressure homogenization, or bottom-up methods like precipitation. This approach is particularly useful for oral and parenteral drug delivery.

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol provides a standardized method for determining the equilibrium solubility of this compound in a given solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, PBS, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Preparation of a Co-solvent Stock Solution
  • Solvent Selection: Choose a biocompatible, water-miscible organic solvent in which this compound has high solubility (e.g., DMSO or ethanol).

  • Dissolution: Weigh a precise amount of the compound and dissolve it in the chosen solvent to achieve a high-concentration stock solution (e.g., 10-50 mg/mL). Gentle warming or sonication may be used to aid dissolution.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.

  • Application: For experiments, dilute the stock solution into the final aqueous medium, ensuring the final organic solvent concentration is minimal and does not interfere with the experiment.

Visualizing Experimental Workflows

To aid in the selection and implementation of these strategies, the following diagrams illustrate the logical workflows.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound initial_screening Q: Have you performed initial solvent screening? start->initial_screening perform_screening Perform solubility tests in Water, PBS, Ethanol, DMSO initial_screening->perform_screening No is_soluble Q: Is solubility sufficient for your application? initial_screening->is_soluble Yes perform_screening->is_soluble end_soluble Proceed with Experiment is_soluble->end_soluble Yes advanced_strategies Select Advanced Strategy based on Experimental Requirements is_soluble->advanced_strategies No biological_assay For Biological Assays advanced_strategies->biological_assay in_vivo_study For In Vivo Studies advanced_strategies->in_vivo_study cosolvent Use Co-solvent System biological_assay->cosolvent ph_adjustment Adjust pH biological_assay->ph_adjustment cyclodextrin Cyclodextrin Complexation in_vivo_study->cyclodextrin nanosuspension Prepare Nanosuspension in_vivo_study->nanosuspension

Caption: Decision workflow for troubleshooting solubility issues.

Signaling_Pathway_Placeholder compound This compound (Poorly Soluble) solubilization Solubilization Strategy compound->solubilization soluble_form Solubilized Compound solubilization->soluble_form target Biological Target soluble_form->target effect Biological Effect target->effect

Caption: Logical relationship for applying solubility enhancement.

Safety and Handling

  • Handling: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

  • Storage: Store the compound in a tightly closed container in a cool, dry place away from heat and open flames.[3]

This technical support center provides a starting point for addressing the solubility challenges of this compound. The optimal solution will be dependent on the specific experimental context. It is always recommended to perform small-scale pilot experiments to determine the most effective solubilization strategy for your application.

References

Technical Support Center: Stability of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine in various solvents, addressing common issues researchers, scientists, and drug development professionals may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

Q2: How can I determine the stability of this compound in my experimental solvent?

A2: A forced degradation study is a common method to assess the stability of a compound under various stress conditions, including in different solvents.[2] This involves dissolving the compound in the solvent of interest and monitoring its degradation over time using an analytical technique like High-Performance Liquid Chromatography (HPLC).

Q3: What are common degradation pathways for compounds like this compound?

A3: Aromatic nitro compounds can be susceptible to degradation through several pathways, including:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.

  • Photolysis: Degradation upon exposure to light.

  • Oxidation: Reaction with oxidizing agents.[2] The presence of the fluoro and nitro groups on the phenyl ring, along with the pyrrolidine moiety, will influence the compound's susceptibility to these pathways.

Troubleshooting Guide

Issue: I am observing rapid degradation of my compound in solution.

  • Possible Cause: The chosen solvent may be reacting with the compound, or the solution may be exposed to harsh environmental conditions.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure the solvent is of high purity and free from contaminants. Consider using a less reactive or aprotic solvent if hydrolysis is suspected.

    • pH Control: If using aqueous solutions, buffer the solution to a pH where the compound is most stable.

    • Light Protection: Protect the solution from light by using amber vials or covering the container with aluminum foil.[2]

    • Temperature Control: Maintain the solution at a controlled, cool temperature.

Issue: I am seeing unexpected peaks in my HPLC analysis.

  • Possible Cause: These peaks could be degradation products, impurities from the solvent, or contaminants from the experimental setup.

  • Troubleshooting Steps:

    • Run a Blank: Analyze a sample of the pure solvent to identify any peaks originating from the solvent itself.

    • Analyze a Time-Zero Sample: Prepare a fresh solution and immediately analyze it to establish a baseline chromatogram. This will help distinguish between initial impurities and degradation products that form over time.

    • Mass Spectrometry (MS) Analysis: If available, couple the HPLC to a mass spectrometer to identify the mass of the unknown peaks and aid in their identification as potential degradation products.

Stability Data Summary

As specific experimental data on the stability of this compound in various solvents is not publicly available, the following table presents a hypothetical summary based on the expected reactivity of similar compounds. This data should be used for illustrative purposes only.

SolventConditionTime (hours)% Degradation (Hypothetical)Potential Degradation Products
AcetonitrileRoom Temperature, Light24< 1%-
MethanolRoom Temperature, Light242-5%Potential photoproducts
Water (pH 7)40°C245-10%Hydrolysis products
0.1 M HCl40°C2415-25%Acid-catalyzed hydrolysis products
0.1 M NaOH40°C24> 50%Base-catalyzed hydrolysis/decomposition products

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in a chosen solvent.[2]

1. Materials:

  • This compound

  • High-purity solvents (e.g., Acetonitrile, Methanol, Water)

  • Acids and bases for stress testing (e.g., HCl, NaOH)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • pH meter

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a non-reactive solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Solvent Stability: Dilute the stock solution with the solvent of interest to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Acid/Base Hydrolysis: Add an equal volume of 0.1 M HCl or 0.1 M NaOH to the stock solution.

    • Oxidative Degradation: Add an equal volume of a dilute solution of hydrogen peroxide (e.g., 3%) to the stock solution.

    • Photostability: Expose a solution of the compound to a controlled light source. Prepare a control sample kept in the dark.

  • Incubation: Incubate the prepared samples under controlled conditions (e.g., specific temperature and time points).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample. If necessary, neutralize the acidic or basic samples.

  • HPLC Analysis: Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.

Experimental Workflow

Caption: Experimental workflow for a forced degradation study of this compound.

References

Preventing degradation of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine during storage. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed a change in the color of my this compound sample, from a yellow solid to a darker orange or brown substance. What could be the cause?

A1: A color change is a common indicator of chemical degradation. This can be caused by several factors, including exposure to light, elevated temperatures, or moisture. Nitroaromatic compounds are particularly susceptible to photodegradation, which can lead to the formation of colored byproducts.

Q2: My compound shows new, unexpected peaks in its HPLC and NMR analysis after a few weeks of storage. What are these impurities?

A2: The appearance of new peaks strongly suggests degradation. Based on the structure of this compound, several degradation pathways are possible:

  • Hydrolysis: The presence of moisture can lead to the nucleophilic aromatic substitution of the fluorine atom, resulting in the formation of 1-(4-hydroxy-2-nitrophenyl)pyrrolidine.

  • Photodegradation: Exposure to UV light can induce complex photochemical reactions. This can lead to the formation of nitrophenols or the reduction of the nitro group to a nitroso or amino group.

  • Thermal Decomposition: High temperatures can cause the breakdown of the molecule. The specific products can vary, but may involve cleavage of the pyrrolidine ring or reactions involving the nitro group.

Q3: What are the ideal storage conditions to prevent the degradation of this compound?

A3: To ensure the long-term stability of your compound, it is crucial to adhere to the following storage recommendations. These conditions are summarized in the table below for easy reference.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows down potential hydrolytic reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation.
Light Amber Vial / Dark LocationProtects against photodegradation.
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis.
Purity Store in high purityImpurities can sometimes catalyze degradation.

Q4: I suspect my sample of this compound has degraded. How can I confirm this and identify the degradation products?

A4: You can use a combination of analytical techniques to assess the purity of your sample and identify any degradation products. The recommended methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for these methods are provided in the "Experimental Protocols" section below.

Q5: Are there any chemicals that should not be stored near this compound?

A5: Yes, to prevent potential reactions, avoid storing this compound in close proximity to strong oxidizing agents and strong acids.

Visualizing Degradation and Troubleshooting

To better understand the potential degradation pathways and the workflow for troubleshooting, the following diagrams have been created.

G Potential Degradation Pathways A This compound B Hydrolysis (H2O) A->B Moisture C Photodegradation (Light/UV) A->C Light Exposure D Thermal Decomposition (Heat) A->D Elevated Temperature E 1-(4-Hydroxy-2-nitrophenyl)pyrrolidine B->E F Reduced Nitro Group Products (e.g., Nitroso, Amino) C->F H Oxidized Byproducts C->H G Ring-Opened Products & Char D->G

Caption: Potential degradation pathways for this compound.

G Troubleshooting Workflow A Observe Change in Sample (Color, Purity) B Review Storage Conditions A->B D Conditions Optimal? B->D C Perform Analytical Purity Check (HPLC, GC-MS, NMR) E Purity Acceptable? C->E D->C Yes F Implement Correct Storage D->F No G Continue with Experiment E->G Yes H Identify Degradation Products E->H No F->C I Discard and Obtain New Sample H->I

Caption: A logical workflow for troubleshooting suspected sample degradation.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the purity and identify degradation products of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of the compound and quantify any degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 340 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject 10 µL of the sample solution.

    • Run the gradient program and collect the data.

    • Analyze the chromatogram for the main peak and any impurity peaks. The area percentage of the main peak can be used to estimate the purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
  • Objective: To identify volatile degradation products.

  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Procedure:

    • Inject 1 µL of the sample solution in splitless mode.

    • Run the GC-MS program.

    • Analyze the total ion chromatogram (TIC) and the mass spectrum of each peak to identify potential degradation products by comparing with mass spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Objective: To obtain detailed structural information about the compound and any major degradation products.

  • Instrumentation: NMR spectrometer (300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To observe the proton environment.

    • ¹³C NMR: To observe the carbon skeleton.

    • ¹⁹F NMR: To specifically observe the fluorine atom. A change in its chemical shift or the appearance of new fluorine signals can indicate degradation at the fluorine-substituted position.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Procedure:

    • Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Process the spectra (phasing, baseline correction, and integration).

    • Compare the obtained spectra with a reference spectrum of a pure, undegraded sample.

    • Analyze any new signals to elucidate the structure of the degradation products. For instance, the disappearance of the C-F coupling in the ¹³C NMR and the appearance of a broad singlet in the ¹H NMR in the phenolic region could indicate hydrolysis.

G Analytical Workflow for Purity Assessment A Sample of This compound B HPLC Analysis A->B C GC-MS Analysis A->C D NMR Spectroscopy (1H, 13C, 19F) A->D E Purity Quantification B->E F Identification of Volatile Impurities C->F G Structural Elucidation of Major Impurities D->G H Purity Report & Impurity Profile E->H F->H G->H

Caption: The analytical workflow for assessing the purity of the compound.

Technical Support Center: Synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-fluoro-2-nitrophenyl)pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 1,4-difluoro-2-nitrobenzene with pyrrolidine. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the fluoride atom at the 4-position by the pyrrolidine nucleophile.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 1,4-difluoro-2-nitrobenzene and pyrrolidine. A base, such as triethylamine or potassium carbonate, is typically used to neutralize the hydrogen fluoride (HF) generated during the reaction. Common solvents for this reaction include ethanol, ethyl acetate, and dimethylformamide (DMF).

Q3: What are the potential side products in this reaction?

A3: The primary side products arise from the substitution of the fluorine atom at the 2-position (ortho to the nitro group) to form 1-(2-fluoro-4-nitrophenyl)pyrrolidine. Additionally, a di-substituted product, 1,4-bis(pyrrolidin-1-yl)-2-nitrobenzene, can be formed if the reaction is allowed to proceed for too long or at elevated temperatures.[1]

Q4: How can the formation of the ortho-substituted isomer be minimized?

A4: The fluorine atom at the 4-position (para to the nitro group) is more activated towards nucleophilic attack than the fluorine at the 2-position. Running the reaction at controlled, lower temperatures and for an optimized duration can favor the formation of the desired para-substituted product.

Q5: What purification methods are effective for isolating the final product?

A5: The crude product can be purified using several methods. Column chromatography on silica gel is a common technique to separate the desired product from isomers and other impurities. Crystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also yield a high-purity product.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Suggestions
Low Yield of Desired Product - Incomplete reaction. - Sub-optimal reaction temperature. - Insufficient amount of base. - Competing side reactions.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Optimize the reaction temperature; start at room temperature and gently heat if necessary. - Use at least one equivalent of base (e.g., triethylamine) to neutralize the generated HF. - Control reaction time to minimize the formation of the di-substituted byproduct.
Presence of Multiple Spots on TLC (Indicating Impurities) - Formation of the ortho-substituted isomer. - Formation of the di-substituted byproduct. - Unreacted starting materials.- Use a suitable developing solvent system for TLC to achieve good separation of spots. - If the ortho-isomer is a significant impurity, consider purification by column chromatography with a shallow gradient. - To remove the di-substituted product, which is typically less polar, use a non-polar solvent system for elution during chromatography. - Unreacted 1,4-difluoro-2-nitrobenzene can be removed under reduced pressure or during chromatography.
Reaction Stalls or Proceeds Very Slowly - Low reaction temperature. - Inactive reagents. - Poor choice of solvent.- Gradually increase the reaction temperature while monitoring for side product formation. - Ensure the pyrrolidine and base are of good quality and free of excessive water. - Consider using a more polar aprotic solvent like DMF, which can accelerate SNAr reactions.
Difficulty in Product Isolation/Purification - Product is an oil and difficult to crystallize. - Co-elution of impurities during chromatography.- If the product is an oil, try to form a salt (e.g., hydrochloride) which may be crystalline. - For chromatography, experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to improve separation. - Consider using a different stationary phase for chromatography if silica gel is ineffective.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound and related compounds via nucleophilic aromatic substitution.

Starting Material Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%)
1,4-Difluoro-2-nitrobenzenePyrrolidineTriethylamineEthanol50 - 1001 - 475-90 (Estimated based on similar reactions)
2,4-DifluoronitrobenzenePyrrolidineTriethylamineEthanol30 - 1200.5 - 2para-product: ~60-70, ortho-product: ~20-30
1,2-Difluoro-4-nitrobenzenePyrrolidineTriethylamineEthyl Acetate20Overnight76

Experimental Protocol: Gram-Scale Synthesis of this compound

This protocol describes a general procedure for the gram-scale synthesis of this compound.

Materials:

  • 1,4-Difluoro-2-nitrobenzene (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Ethanol (or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-difluoro-2-nitrobenzene (1.0 eq) in ethanol (approximately 10 mL per gram of starting material).

  • Addition of Reagents: To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of pyrrolidine (1.1 eq) at room temperature. The addition of pyrrolidine may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The desired product is typically the major, less polar, yellow-orange compound.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or oil. Characterize the product by NMR, IR, and mass spectrometry.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 1,4-difluoro-2-nitrobenzene in Ethanol B 2. Add Triethylamine and Pyrrolidine A->B C 3. Heat and Monitor by TLC B->C D 4. Solvent Removal C->D Reaction Complete E 5. Extraction with Ethyl Acetate D->E F 6. Drying and Concentration E->F G 7. Column Chromatography F->G H 8. Characterization G->H signaling_pathway cluster_reactants Starting Materials cluster_products Products reactant1 1,4-Difluoro-2-nitrobenzene product1 This compound (Desired Product) reactant1->product1 SNAr (para-attack) side_product1 1-(2-Fluoro-4-nitrophenyl)pyrrolidine (Ortho Isomer) reactant1->side_product1 SNAr (ortho-attack) reactant2 Pyrrolidine reactant2->product1 reactant2->side_product1 side_product2 1,4-bis(pyrrolidin-1-yl)-2-nitrobenzene (Di-substituted) reactant2->side_product2 product1->side_product2 Further Reaction

References

Identifying and removing impurities from 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers and drug development professionals working with 1-(4-Fluoro-2-nitrophenyl)pyrrolidine. It offers solutions for identifying and removing common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

The impurity profile is highly dependent on the synthetic route, which is typically a nucleophilic aromatic substitution of 1,4-difluoro-2-nitrobenzene with pyrrolidine. Common impurities can be categorized as follows:

  • Starting Materials: Unreacted 1,4-difluoro-2-nitrobenzene and residual pyrrolidine.

  • Isomeric Byproducts: Substitution at the alternative fluorine position can lead to the formation of 1-(2-Fluoro-5-nitrophenyl)pyrrolidine.

  • Over-reaction Products: Di-substitution of both fluorine atoms can result in 1,4-di(pyrrolidin-1-yl)-2-nitrobenzene.

  • Hydrolysis Products: The presence of water during the reaction or workup can lead to the hydrolysis of a fluoro group, forming 4-(pyrrolidin-1-yl)-3-nitrophenol.[1]

  • Residual Solvents: Solvents used in the reaction (e.g., DMF, acetonitrile) or purification (e.g., ethyl acetate, hexanes, dichloromethane) may remain in the final product.[1]

Q2: Which analytical techniques are best for identifying these impurities?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for separating and quantifying non-volatile organic impurities like starting materials, isomers, and byproducts. A photodiode array (PDA) detector is useful for assessing peak purity.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for identifying and quantifying volatile impurities, particularly residual solvents.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can help identify isomeric impurities and unreacted starting materials by their characteristic chemical shifts and coupling constants.

  • Mass Spectrometry (MS): Can confirm the identity of impurities by providing their molecular weight.

Troubleshooting Guides

Issue 1: HPLC analysis shows multiple unexpected peaks.

If your HPLC chromatogram shows more peaks than expected, this indicates the presence of impurities. The following workflow can help you identify and resolve the issue.

Logical Workflow for Impurity Identification and Resolution

G start Start: Unexpected HPLC Peaks check_retention Compare Retention Times with Standards start->check_retention spike_sample Spike Sample with Known Standards check_retention->spike_sample If standards are available lcms_analysis Perform LC-MS Analysis check_retention->lcms_analysis If standards are unavailable identify_impurity Identify Impurity (e.g., Isomer, SM, Byproduct) spike_sample->identify_impurity lcms_analysis->identify_impurity quantify_impurity Quantify Impurity Level identify_impurity->quantify_impurity is_acceptable Is Impurity Level Acceptable? quantify_impurity->is_acceptable purification_needed Purification Required is_acceptable->purification_needed No end End: Product Meets Purity Specs is_acceptable->end Yes select_method Select Purification Method purification_needed->select_method chromatography Column Chromatography select_method->chromatography Different polarities recrystallization Recrystallization select_method->recrystallization Product is solid chromatography->end recrystallization->end

Caption: Troubleshooting workflow for HPLC impurities.

Data Presentation: Example HPLC Impurity Profile

The table below shows a hypothetical HPLC analysis of a crude batch of this compound.

Peak No.Retention Time (min)Probable IdentityArea %
12.5Pyrrolidine (unreacted)1.5
24.84-(Pyrrolidin-1-yl)-3-nitrophenol (hydrolysis)2.0
37.2This compound 89.5
48.11-(2-Fluoro-5-nitrophenyl)pyrrolidine (isomer)5.0
59.51,4-Difluoro-2-nitrobenzene (starting material)1.0
611.31,4-di(pyrrolidin-1-yl)-2-nitrobenzene (di-sub)1.0
Issue 2: GC-MS analysis indicates the presence of residual solvents.

Residual solvents can impact downstream applications and must be removed to meet regulatory requirements.

Data Presentation: Example GC-MS Residual Solvent Analysis
Solvent NameRetention Time (min)Concentration (PPM)ICH Limit (PPM)
Dichloromethane3.1750600
Ethyl Acetate4.555005000
Hexanes5.2400290

Solution: To remove residual solvents, dry the material under high vacuum at a slightly elevated temperature (e.g., 40-50 °C), ensuring the temperature is well below the compound's melting or decomposition point.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a robust HPLC method.

ParameterSpecification
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, hold for 4 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV/PDA at 254 nm
Sample Prep. Dissolve 1 mg of sample in 1 mL of Acetonitrile
Protocol 2: Purification by Column Chromatography

Because the target compound is a basic amine, special considerations are needed to avoid poor separation on standard silica gel.[3][4]

Experimental Workflow for Column Chromatography

G start Start: Crude Product prep_slurry Prepare Slurry: Crude + minimal DCM start->prep_slurry load_sample Load Sample Slurry prep_slurry->load_sample pack_column Pack Column: Silica Gel in Hexane equilibrate Equilibrate Column: Hexane + 0.5% Triethylamine pack_column->equilibrate equilibrate->load_sample elute Elute with Gradient: Hexane/Ethyl Acetate + 0.5% Triethylamine load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC/HPLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end End: Pure Product evaporate->end

Caption: Workflow for amine purification via column chromatography.

Methodology:

  • Column Packing: Pack a glass column with silica gel (100-200 mesh) as a slurry in hexanes.

  • Equilibration: Equilibrate the column by flushing with 2-3 column volumes of the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% Triethylamine). The triethylamine is crucial for neutralizing the acidic silica surface and preventing the amine product from tailing or irreversibly binding.[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully add the solid to the top of the column bed.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate. A typical gradient might be from 2% to 20% ethyl acetate in hexanes, all containing 0.5% triethylamine.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or HPLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

Recrystallization is an effective method for removing small amounts of impurities if the product is a solid.[6]

Methodology:

  • Solvent Selection: Identify a suitable solvent system. An ideal system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common choice for compounds like this is an isopropanol/water or ethanol/water mixture.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., isopropanol) dropwise while heating and stirring until the solid just dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal. The solution can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

Validation & Comparative

Characterization of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine, a key intermediate in pharmaceutical synthesis. We present a detailed analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supported by predicted experimental data. Furthermore, we explore alternative analytical techniques, offering a comparative overview to aid researchers, scientists, and drug development professionals in method selection and data interpretation.

Spectroscopic and Chromatographic Characterization

The definitive structural elucidation of this compound relies on a combination of spectroscopic and chromatographic techniques. While NMR and MS provide detailed structural and molecular weight information, methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy offer complementary data for purity assessment and functional group identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are invaluable for confirming its structure.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
17.63ddJ = 8.8, 2.91HH-3
27.15dddJ = 8.8, 8.8, 2.91HH-5
36.98ddJ = 8.8, 4.41HH-6
43.45tJ = 6.84HPyrrolidine CH₂ (N-CH₂)
52.05pJ = 6.84HPyrrolidine CH₂

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)Multiplicity (due to F)Coupling Constant (J, Hz)Assignment
1158.5d¹J(C,F) = 245.0C-4
2145.2d⁴J(C,F) = 2.0C-1
3134.1d³J(C,F) = 8.0C-2
4120.5d²J(C,F) = 24.0C-5
5115.8d²J(C,F) = 21.0C-3
6108.9d³J(C,F) = 9.0C-6
752.3s-Pyrrolidine CH₂ (N-CH₂)
825.8s-Pyrrolidine CH₂
Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Proposed Fragment
210.08100[M]⁺
193.0840[M - OH]⁺
180.0725[M - NO]⁺
164.0760[M - NO₂]⁺
136.0630[C₈H₇FN]⁺
70.0850[C₄H₈N]⁺ (Pyrrolidinyl cation)

Comparison with Alternative Analytical Techniques

While NMR and MS are primary tools for structural elucidation, other techniques provide valuable information for purity and functional group analysis.

TechniqueInformation ProvidedAdvantagesLimitations
HPLC Purity assessment, quantification.High resolution, suitable for non-volatile and thermally labile compounds.Lower sensitivity than GC-MS for some analytes.
GC-MS Separation of volatile impurities, quantification, structural confirmation.High sensitivity and specificity.May require derivatization for polar compounds.
FT-IR Identification of functional groups.Rapid and non-destructive.Complex spectra can be difficult to interpret fully.
UV-Vis Detection of chromophores, quantification.Simple, robust, and cost-effective.Limited structural information.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz

  • Pulse Sequence: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

Instrument Parameters (¹³C NMR):

  • Spectrometer: 101 MHz

  • Pulse Sequence: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in ethyl acetate.

  • Dilute the stock solution to a final concentration of 10 µg/mL with ethyl acetate.

GC-MS Parameters:

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-350.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of this compound and a comparison of chromatographic techniques.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Primary Structure ms Mass Spectrometry (EI, ESI) purification->ms Molecular Weight ftir FT-IR Spectroscopy purification->ftir Functional Groups uvvis UV-Vis Spectroscopy purification->uvvis Chromophores hplc HPLC Analysis purification->hplc Purity gcms GC-MS Analysis purification->gcms Purity & Volatiles final_structure Confirmed Structure & Purity nmr->final_structure ms->final_structure

Caption: Analytical workflow for the characterization of this compound.

chromatography_comparison cluster_hplc HPLC cluster_gcms GC-MS compound Analyte: This compound hplc_prep Sample in Mobile Phase compound->hplc_prep gc_prep Sample in Volatile Solvent compound->gc_prep hplc_col Reversed-Phase Column hplc_prep->hplc_col hplc_det UV Detector hplc_col->hplc_det hplc_result hplc_result hplc_det->hplc_result Chromatogram (Purity) gc_col Capillary Column gc_prep->gc_col gc_det Mass Spectrometer gc_col->gc_det gcms_result gcms_result gc_det->gcms_result Chromatogram & Mass Spectrum (Purity & Identity)

Caption: Comparison of HPLC and GC-MS for purity analysis.

Comparative Guide to Analytical Methods for the Quality Control of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quality control of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine, a key intermediate in pharmaceutical synthesis. The selection of appropriate analytical techniques is critical to ensure the identity, purity, and quality of this compound. This document is intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and quantifying impurities. A reverse-phase method is typically employed for compounds of this nature.[1][2]

Comparative HPLC Methods
ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Column C18 (150 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Run Time 15 minutes30 minutes
Linearity (r²) > 0.999> 0.999
LOD ~0.01%~0.005%
LOQ ~0.03%~0.015%
Advantages Simple, fast for routine checksBetter resolution for complex impurity profiles
Disadvantages May not resolve all impuritiesLonger run time
Experimental Protocol: HPLC Method B (Gradient Elution)
  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to a concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration.

  • Chromatographic Conditions:

    • Column: C18 (150 x 4.6 mm, 5 µm)

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 90% B

      • 20-25 min: 90% B

      • 25-25.1 min: 90% to 40% B

      • 25.1-30 min: 40% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm

  • Analysis: Inject the standard and sample solutions and integrate the peak areas to determine the purity and impurity levels.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Mobile Phase A->B C Final Concentration (1.0 mg/mL) B->C D Inject into HPLC C->D E Gradient Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peak Areas F->G H Calculate Purity & Impurity Profile G->H

HPLC analytical workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. For fluorinated compounds, care must be taken with the choice of column to avoid degradation.[3] It is particularly useful for detecting residual solvents and potential by-products from synthesis.

Comparative GC-MS Parameters
ParameterMethod C: General PurposeMethod D: High Resolution
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)DB-17ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C270 °C
Oven Program 100 °C (2 min), then 15 °C/min to 280 °C (5 min)80 °C (1 min), then 20 °C/min to 300 °C (10 min)
Carrier Gas Helium, 1.2 mL/minHelium, 1.0 mL/min
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)
Mass Range 40-500 m/z35-600 m/z
Advantages Good for a wide range of volatile impurities.[4]Better separation of closely eluting compounds.
Disadvantages May have limited resolution for some isomers.Longer run time and higher final temperature.
Experimental Protocol: GC-MS Method C
  • Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless)

    • Oven Program: Hold at 100 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization: Electron Ionization (70 eV)

    • Mass Scan Range: 40-500 m/z

  • Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with a standard if available.

GCMS_Workflow A Sample Dissolution (e.g., Dichloromethane) B Injection into GC A->B C Volatilization in Inlet B->C D Separation on Capillary Column C->D E Ionization (EI) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Data Analysis (Library Matching) G->H

GC-MS workflow for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR are all highly valuable.

Comparative NMR Data (Expected)
NucleusExpected Chemical Shifts (ppm)Key Information Provided
¹H NMR Aromatic: 7.0-8.5Pyrrolidine: 2.0-4.0Confirms proton environment and coupling, provides structural fingerprint.
¹³C NMR Aromatic: 110-160Pyrrolidine: 25-60Shows the number of unique carbon atoms and their chemical environment.
¹⁹F NMR -110 to -125 (relative to CFCl₃)Directly confirms the presence and electronic environment of the fluorine atom.[5]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set appropriate spectral width and number of scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A higher number of scans will be necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum.

  • Data Processing: Process the spectra with appropriate Fourier transformation, phasing, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Functional Group Assignment
~1520 & ~1340Asymmetric and symmetric NO₂ stretching
~1250C-F stretching
~1600, ~1480Aromatic C=C stretching
~2850-2950Aliphatic C-H stretching (pyrrolidine)
~1100C-N stretching
Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Summary and Recommendations

For comprehensive quality control of this compound, a combination of these analytical methods is recommended.

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS fragmentation patterns.

  • Purity: Primarily determined by HPLC, with GC-MS used to assess volatile impurities.

  • Functional Groups: Confirmed by FTIR.

The specific choice of methods and their parameters should be validated for their intended purpose to ensure accuracy, precision, and robustness in a given analytical setting.

References

A Comparative Analysis of the Biological Activity of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine and Other Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique stereochemical and physicochemical properties make it a privileged structure in the design of novel therapeutics. This guide provides a comparative analysis of the biological activity of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine and other key pyrrolidine derivatives, supported by experimental data and detailed protocols.

While direct biological activity data for this compound is not extensively available in the current literature, a closely related analog, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) , has been studied for its potent anti-inflammatory properties. This guide will use FPP as a primary reference point to infer the potential biological activities of this compound and compare them with the diverse activities exhibited by other pyrrolidine derivatives.

Inferred Biological Activity of this compound: Anti-inflammatory Potential

Based on the research conducted on its vinyl analog, FPP, it is plausible that this compound possesses significant anti-inflammatory activity. FPP has been shown to be a potent inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway, a key cascade in the innate immune response and inflammatory processes.[3][4]

The proposed mechanism of action involves the inhibition of lipopolysaccharide (LPS)-induced TLR4 dimerization, which is a critical step in the activation of downstream signaling.[4] By preventing this dimerization, FPP effectively blocks the activation of key transcription factors, Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 3 (IRF3).[3] The inhibition of these factors leads to the downregulation of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interferon-inducible protein-10.[3]

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS TLR4_inactive TLR4 (monomer) LPS->TLR4_inactive Binds TLR4_dimer TLR4 Dimer TLR4_inactive->TLR4_dimer Dimerization MyD88 MyD88 TLR4_dimer->MyD88 TRIF TRIF TLR4_dimer->TRIF NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Inflammatory_Mediators Pro-inflammatory Mediators (COX-2, iNOS) NFkB->Inflammatory_Mediators Upregulates IRF3->Inflammatory_Mediators Upregulates FPP 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) FPP->TLR4_dimer Inhibits

Figure 1: Simplified signaling pathway of TLR4 inhibition by FPP.

Comparative Biological Activities of Pyrrolidine Derivatives

The pyrrolidine scaffold is a versatile building block that has been incorporated into molecules with a wide range of biological activities. The following tables summarize the quantitative data for various classes of pyrrolidine derivatives, providing a basis for comparison with the potential anti-inflammatory activity of this compound.

Table 1: Anticancer Activity of Pyrrolidine Derivatives
Compound ClassSpecific DerivativeCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
Pyrrolidine-2,5-dione AcetamidesDerivative 69k-ED₅₀: 80.38 mg/kg (MES test)[2]
Fluorinated-pyrrolo[2,1-c][3][5]benzodiazepinesDerivative 52aVariousGI₅₀ < 10 nM[6]
Fluorinated-pyrrolo[2,1-c][3][5]benzodiazepinesDerivative 54aVariousGI₅₀ < 10 nM[6]
Fluorinated PyrazolylbenzimidazolesDerivative 55bA549, MCF-7, HeLaIC₅₀: 0.95–1.57 μM[6]
5-Oxopyrrolidine DerivativesCompound 21A549Potent activity[7]
Hydroxylated BiphenylsCompound 11MelanomaIC₅₀: 1.7 ± 0.5 μM[8]
Hydroxylated BiphenylsCompound 12MelanomaIC₅₀: 2.0 ± 0.7 μM[8]
1,4-NaphthoquinonesPD9, PD10, PD11, PD13, PD14, PD15DU-145, MDA-MB-231, HT-29IC₅₀: 1–3 μM[9]
4-ThiazolidinonesCompound 14bMCF-7, MDA-MB-231IC₅₀: 0.85 µM (MCF-7, 24h)[10]
Table 2: Antimicrobial Activity of Pyrrolidine Derivatives
Compound ClassSpecific DerivativeTarget OrganismActivity (MIC)Reference
SpiropyrrolidinesCompound 4aS. aureus15.62 µg/mL[11]
SpiropyrrolidinesCompound 4bS. aureus7.81 µg/mL[11]
SpiropyrrolidinesCompound 9aE. coli31.25 µg/mL[11]
5-Oxopyrrolidine DerivativesCompound 21Multidrug-resistant S. aureusPromising selective activity[7]
Pyrrolidine DithiocarbamatePDTCP. gingivalis, S. aureus, E. coliGrowth inhibition[12]
Pyrrolidine-2,3-dionesDimer 30S. aureusPotent anti-biofilm properties[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the anti-inflammatory activity of FPP, which could be adapted for the evaluation of this compound.

Cell Culture and Reagents

HEK293T and Raw264.7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Lipopolysaccharide (LPS) from E. coli O111:B4 is used to stimulate TLR4 signaling.

Luciferase Reporter Gene Assay for NF-κB and IRF3 Activation

This assay quantitatively measures the activation of the NF-κB and IRF3 transcription factors.

  • Seed HEK293T cells in 24-well plates.

  • Transfect cells with plasmids encoding TLR4, MD2, CD14, and a luciferase reporter gene under the control of an NF-κB or ISRE (for IRF3) promoter.

  • After 24 hours, pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 6 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize the luciferase activity to the total protein concentration.

Western Blot Analysis for Inflammatory Mediators

This technique is used to detect the expression levels of proteins such as COX-2 and iNOS.

  • Culture Raw264.7 cells and pre-treat with the test compound.

  • Stimulate with LPS for the indicated time.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against COX-2, iNOS, or a loading control (e.g., β-actin).

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., Raw264.7) seeding Cell Seeding cell_culture->seeding compound_treatment Pre-treatment with Test Compound seeding->compound_treatment lps_stimulation LPS Stimulation compound_treatment->lps_stimulation cell_lysis Cell Lysis lps_stimulation->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant reporter_assay Luciferase Assay (NF-κB, IRF3) cell_lysis->reporter_assay western_blot Western Blot (COX-2, iNOS) protein_quant->western_blot

Figure 2: General experimental workflow for assessing anti-inflammatory activity.

Conclusion

While direct experimental data on the biological activity of this compound remains to be elucidated, the available information on its close analog, FPP, strongly suggests a potential role as an anti-inflammatory agent through the inhibition of the TLR4 signaling pathway. The broader family of pyrrolidine derivatives exhibits a remarkable diversity of biological activities, including potent anticancer and antimicrobial effects. Further investigation into this compound is warranted to fully characterize its pharmacological profile and determine its therapeutic potential in comparison to other promising pyrrolidine-based compounds. The experimental protocols outlined in this guide provide a solid framework for such future studies.

References

Comparative In Vitro Analysis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of substituted phenyl-pyrrolidine derivatives, presenting available in vitro data, experimental protocols, and associated signaling pathways.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. When coupled with a substituted phenyl ring, the resulting phenyl-pyrrolidine core offers a versatile platform for developing novel therapeutic agents. The nature and position of substituents on the phenyl ring can significantly influence the compound's physicochemical properties and its interaction with biological targets. This guide provides a comparative overview of the in vitro activity of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine and its structural analogs. Due to the limited availability of directly comparable data, this guide synthesizes information from various sources to offer insights into the potential biological effects of these compounds.

Data Presentation: In Vitro Biological Activity

Direct comparative studies on the in vitro activity of this compound and its simple structural analogs are scarce in publicly available literature. However, research on related compounds provides valuable insights into their potential biological effects. For instance, a structurally similar compound, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) , has been shown to inhibit the Toll-like receptor (TLR) signaling pathways, suggesting a potential role in modulating inflammatory responses.[1]

Another related compound, 1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-2-one , has demonstrated antimicrobial activity. While this compound features a pyrrolidin-2-one core and a sulfonyl linker, it shares the nitrophenyl and pyrrolidine moieties. The Minimum Inhibitory Concentration (MIC) values for this compound have been determined against various bacterial and fungal strains.[2]

Compound/AnalogBiological ActivityAssay TypeKey FindingsReference
1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP)Anti-inflammatoryTLR signaling inhibitionInhibited NF-κB and IRF3 activation induced by TLR agonists.[1]
1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-2-oneAntimicrobialBroth MicrodilutionMIC values ranged from 0.09 to 1.0 mg/mL against various bacterial and fungal strains.[2]

Note: The presented data is for structurally related compounds and not a direct comparison of simple analogs of this compound due to a lack of available data.

Structure-Activity Relationship (SAR) Insights

Based on the broader literature of pyrrolidine derivatives, the following SAR insights can be inferred:

  • Nitro Group: The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the phenyl ring and may be crucial for certain biological activities. Its position on the ring (ortho, meta, or para) can drastically alter the molecule's interaction with target proteins.

  • Fluoro Substituent: The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity, and alter the compound's pharmacokinetic profile. The position of the fluorine atom is also a critical determinant of its biological effect.

  • Pyrrolidine Ring: The saturated pyrrolidine ring provides a three-dimensional structure that can allow for specific spatial arrangements of the phenyl group and other substituents, influencing target binding.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for assays commonly used to evaluate the in vitro activity of compounds like this compound and its analogs.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][5][6]

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Signaling Pathway Visualization

The inhibition of Toll-like receptor (TLR) signaling by 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) highlights a key pathway through which such compounds may exert their anti-inflammatory effects. TLRs are crucial components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs). TLR4, for example, recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.[7][8][9] Upon activation, TLR4 initiates downstream signaling cascades that lead to the production of inflammatory cytokines.

The signaling pathway of TLR4 involves two main branches: the MyD88-dependent pathway and the TRIF-dependent pathway.[10] The MyD88-dependent pathway leads to the activation of NF-κB and the production of pro-inflammatory cytokines, while the TRIF-dependent pathway results in the activation of IRF3 and the production of type I interferons.[10][11]

Below is a diagram illustrating the general workflow for in vitro screening of novel compounds and a simplified representation of the Toll-like Receptor 4 (TLR4) signaling pathway.

G cluster_workflow Experimental Workflow: In Vitro Screening Compound Test Compound (e.g., this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Compound->Antimicrobial Enzyme Enzyme Inhibition Assay Compound->Enzyme Analogs Structural Analogs Analogs->Cytotoxicity Analogs->Antimicrobial Analogs->Enzyme Data Quantitative Data (IC50, MIC) Cytotoxicity->Data Antimicrobial->Data Enzyme->Data SAR Structure-Activity Relationship Analysis Data->SAR TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus cluster_nucleus_content Nucleus LPS LPS TLR4_MD2 TLR4/MD2/CD14 LPS->TLR4_MD2 binds MyD88 MyD88 TLR4_MD2->MyD88 activates TRIF TRIF TLR4_MD2->TRIF activates (endosomal) IKK IKK Complex MyD88->IKK TBK1 TBK1/IKKε TRIF->TBK1 NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus IRF3 IRF3 TBK1->IRF3 IRF3->Nucleus Cytokines Pro-inflammatory Cytokines IFN Type I Interferons NFkB_nuc NF-κB NFkB_nuc->Cytokines induces transcription IRF3_nuc IRF3 IRF3_nuc->IFN induces transcription

References

A Comparative Guide to Purity Analysis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 1-(4-Fluoro-2-nitrophenyl)pyrrolidine is a critical step in the manufacturing and quality control process. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for purity determination, alongside alternative techniques such as Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).

High-Performance Liquid Chromatography (HPLC): A Robust Standard

Reverse-phase HPLC (RP-HPLC) is the most common and robust method for the analysis of non-volatile and thermally stable small organic molecules like this compound. The method's specificity, precision, and accuracy make it a staple in pharmaceutical analysis.[1][2]

Proposed HPLC Method

Experimental Protocol: HPLC

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-30 min: 80% to 30% B30-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of acetonitrile.

This proposed method is designed to provide good separation of the main compound from potential process-related impurities. The gradient elution allows for the separation of compounds with a range of polarities.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report end End report->end Method_Selection start Start: Purity Analysis of this compound q1 Are volatile impurities (e.g., residual solvents) the primary concern? start->q1 gc Gas Chromatography (GC) q1->gc Yes hplc_uplc HPLC or UPLC q1->hplc_uplc No end End gc->end q2 Is high throughput and fast analysis time critical? hplc_uplc->q2 uplc Ultra-Performance Liquid Chromatography (UPLC) q2->uplc Yes hplc High-Performance Liquid Chromatography (HPLC) q2->hplc No uplc->end hplc->end

References

A Comparative Analysis of the Anti-inflammatory Effects of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine and Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Executive Summary

This guide provides a comparative overview of the anti-inflammatory properties of the novel compound 1-(4-Fluoro-2-nitrophenyl)pyrrolidine, benchmarked against two widely used anti-inflammatory agents: the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. Due to the limited availability of specific experimental data for this compound, this analysis utilizes data from a closely related structural analog, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) , to infer its potential anti-inflammatory mechanisms. FPP has demonstrated the ability to modulate key inflammatory pathways, primarily through the inhibition of Toll-like receptor (TLR) signaling, which subsequently suppresses the activation of Nuclear Factor-kappa B (NF-κB) and the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[1][2].

This comparison guide is intended to provide an objective, data-supported resource for evaluating the potential of this novel pyrrolidine derivative in the context of established anti-inflammatory therapies. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the cited assays are provided.

Quantitative Comparison of Anti-inflammatory Effects

The following tables summarize the available quantitative and qualitative data on the in vitro anti-inflammatory effects of FPP (as a proxy for this compound), Ibuprofen, and Dexamethasone. It is important to note that direct quantitative comparisons are challenging due to the different assays and endpoints reported in the literature.

Table 1: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

CompoundTarget CytokineCell TypeIC50 / % InhibitionReference
FPP (proxy) TNF-α, IL-6-Inhibition of expression reported, specific IC50 not available.[1]
Ibuprofen TNF-α, IL-6Human peripheral blood mononuclear cellsNo significant effect on LPS-induced cytokine synthesis observed in one study. Another study suggests partial suppression of NF-κB binding at higher concentrations (200 µM).[3][4]
Dexamethasone TNF-αHuman MonocytesDose-dependent suppression.[5]
IL-6Human MonocytesDose-dependent suppression.[6]
MCP-1Retinal Microvascular PericytesIC50 of 3 nM (>80% inhibition).[7]

Table 2: Inhibition of Pro-inflammatory Enzymes

CompoundTarget EnzymeAssay TypeIC50 (µM)Reference
FPP (proxy) COX-2, iNOS-Inhibition of expression reported, direct enzymatic IC50 not available.[1]
Ibuprofen COX-1Human peripheral monocytes12[8]
COX-2Human peripheral monocytes80[8]
Dexamethasone COX-2Human articular chondrocytes0.0073 (inhibition of expression)[6]
COX-1Human articular chondrocytesNo inhibition of activity.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Inflammation is a complex process regulated by intricate signaling networks. The pyrrolidine derivative FPP is known to interfere with the NF-κB pathway, a central regulator of inflammation. Ibuprofen's primary mechanism involves the inhibition of cyclooxygenase enzymes in the arachidonic acid pathway, while Dexamethasone exerts its effects through the glucocorticoid receptor, leading to widespread changes in gene expression, including the suppression of pro-inflammatory genes.

NF_kappa_B_Signaling_Pathway cluster_NFkB_IkB Cytoplasmic Complex LPS LPS TLR4 TLR4 IKK Complex IKK Complex TLR4->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription of FPP FPP FPP->TLR4 Inhibits Dimerization Dexamethasone Dexamethasone Dexamethasone->NF-κB (p50/p65) Inhibits Activity Ubiquitination & Degradation->NF-κB (p50/p65) Releases

Caption: NF-κB Signaling Pathway and Points of Inhibition.

MAPK_Signaling_Pathway Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) Phosphorylates Transcription Factors (AP-1, etc.) Transcription Factors (AP-1, etc.) MAPK (p38, JNK, ERK)->Transcription Factors (AP-1, etc.) Activates Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors (AP-1, etc.)->Inflammatory Gene Expression Dexamethasone Dexamethasone Dexamethasone->MAPK (p38, JNK, ERK) Inhibits Experimental_Workflow start start Seed RAW 264.7 Macrophages in Plates Seed RAW 264.7 Macrophages in Plates start->Seed RAW 264.7 Macrophages in Plates end end process process decision decision output output output->end Pre-treat with Test Compound (e.g., FPP) or Vehicle Pre-treat with Test Compound (e.g., FPP) or Vehicle Seed RAW 264.7 Macrophages in Plates->Pre-treat with Test Compound (e.g., FPP) or Vehicle Stimulate with LPS (1 µg/mL) Stimulate with LPS (1 µg/mL) Pre-treat with Test Compound (e.g., FPP) or Vehicle->Stimulate with LPS (1 µg/mL) Incubate for a Defined Period (e.g., 24h) Incubate for a Defined Period (e.g., 24h) Stimulate with LPS (1 µg/mL)->Incubate for a Defined Period (e.g., 24h) Collect Supernatant and/or Cell Lysate Collect Supernatant and/or Cell Lysate Incubate for a Defined Period (e.g., 24h)->Collect Supernatant and/or Cell Lysate Measure Inflammatory Markers Measure Inflammatory Markers Collect Supernatant and/or Cell Lysate->Measure Inflammatory Markers Cytokine Levels (ELISA) Cytokine Levels (ELISA) Measure Inflammatory Markers->Cytokine Levels (ELISA) Nitric Oxide (Griess Assay) Nitric Oxide (Griess Assay) Measure Inflammatory Markers->Nitric Oxide (Griess Assay) COX-2/iNOS Expression (Western Blot) COX-2/iNOS Expression (Western Blot) Measure Inflammatory Markers->COX-2/iNOS Expression (Western Blot) Cytokine Levels (ELISA)->output Quantitative Data Nitric Oxide (Griess Assay)->output Quantitative Data COX-2/iNOS Expression (Western Blot)->output Qualitative/Semi-Quantitative Data

References

Comparative Guide to the Structural Confirmation of Synthesized 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the structure of synthesized 1-(4-Fluoro-2-nitrophenyl)pyrrolidine. It includes expected data from key analytical methods, detailed experimental protocols, and a comparative analysis with alternative structures to aid in unambiguous identification.

Spectroscopic and Spectrometric Analysis: A Comparative Overview

The structural elucidation of a synthesized molecule like this compound relies on a combination of spectroscopic and spectrometric techniques. Each method provides unique and complementary information about the molecule's atomic composition, connectivity, and functional groups. The primary methods for confirmation include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Below is a summary of the expected data for the target molecule compared with a potential structural isomer, 1-(2-Fluoro-4-nitrophenyl)pyrrolidine.

Table 1: Comparative Spectroscopic and Spectrometric Data

Analytical Technique This compound (Target) Alternative: 1-(2-Fluoro-4-nitrophenyl)pyrrolidine (Isomer)
¹H NMR Aromatic Protons: Three distinct signals in the aromatic region (approx. δ 7.0-8.0 ppm) exhibiting complex splitting patterns due to fluorine and adjacent proton coupling. Pyrrolidine Protons: Two multiplets corresponding to the α- and β-protons of the pyrrolidine ring (approx. δ 3.4-3.6 ppm and δ 1.9-2.1 ppm, respectively).Aromatic Protons: Three distinct signals in the aromatic region with different chemical shifts and coupling constants compared to the target isomer. Pyrrolidine Protons: Similar chemical shifts to the target molecule but may show subtle differences due to the altered electronic environment.
¹³C NMR Aromatic Carbons: Six signals, with the carbon attached to the fluorine showing a large C-F coupling constant. The carbon attached to the nitro group will be significantly downfield. Pyrrolidine Carbons: Two signals for the α- and β-carbons of the pyrrolidine ring.Aromatic Carbons: Six signals with different chemical shifts and a different C-F coupling pattern compared to the target isomer. Pyrrolidine Carbons: Similar chemical shifts to the target molecule.
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 210. Key Fragments: Loss of the nitro group (M-46), and a prominent fragment from the loss of the pyrrolidine ring.Molecular Ion (M⁺): m/z 210. Key Fragments: Similar fragmentation pattern to the target molecule, making differentiation by MS alone challenging without high-resolution analysis or tandem MS.
FTIR Spectroscopy Key Stretches (cm⁻¹): Aromatic C-H (approx. 3000-3100), Aliphatic C-H (approx. 2850-2950), Asymmetric and symmetric NO₂ stretching (approx. 1520 and 1340), C-F stretching (approx. 1200-1300), and C-N stretching (approx. 1100-1200).Key Stretches (cm⁻¹): Similar characteristic stretches to the target molecule, with minor shifts in frequencies possible due to the different substitution pattern.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a minimum field strength of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum and set the reference (e.g., TMS at 0 ppm or the residual solvent peak).

    • Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and coupling constants.

Mass Spectrometry (MS)

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the synthesized compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Gas Chromatography (GC) Setup:

    • Use a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Set the injector temperature to ensure efficient vaporization of the sample (e.g., 250 °C).

    • Program the oven temperature to achieve good separation of the analyte from any impurities. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Mass Spectrometry (MS) Setup:

    • Use an electron ionization (EI) source, typically at 70 eV.

    • Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol for ATR-FTIR Analysis:

  • Sample Preparation: Place a small amount of the solid synthesized compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Ensure the ATR crystal is clean before sample analysis.

    • Collect a background spectrum of the empty ATR crystal.

  • Spectrum Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of the Analytical Workflow

The logical flow of the analytical process for confirming the structure of synthesized this compound is illustrated below.

Analytical_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Structural Confirmation cluster_data Data Analysis and Comparison Synthesis Synthesized Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Compare_Data Compare Experimental Data with Expected Values and Alternatives NMR->Compare_Data MS->Compare_Data FTIR->Compare_Data Structure_Confirmed Structure Confirmed Compare_Data->Structure_Confirmed

Caption: Analytical workflow for the structural confirmation of this compound.

This comprehensive approach, combining multiple analytical techniques with rigorous experimental protocols, ensures the accurate and reliable confirmation of the chemical structure of synthesized this compound, a critical step in research and drug development.

Unraveling the Selectivity of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine: A Comparative Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and ensuring its therapeutic specificity. This guide provides a comparative framework for evaluating the cross-reactivity of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine against alternative compounds. While direct experimental data for this specific molecule is not extensively available in public literature, this document outlines the essential experimental protocols and data presentation formats necessary for a thorough investigation.

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to create three-dimensional structures that can interact with a wide range of biological targets. However, this versatility also brings the inherent risk of cross-reactivity. A comprehensive assessment of a compound's binding profile across various assays is crucial for a robust preclinical safety and efficacy evaluation.

Comparative Analysis of Target Binding and Off-Target Effects

To objectively assess the cross-reactivity of this compound, a panel of assays targeting different protein families should be employed. The following table presents a template for summarizing the quantitative data that would be generated from such a study, comparing the subject compound to hypothetical alternatives.

Table 1: Comparative Cross-Reactivity Profile

Target/AssayThis compound (IC50/Ki in µM)Alternative Compound A (IC50/Ki in µM)Alternative Compound B (IC50/Ki in µM)
Primary Target [Insert Data][Insert Data][Insert Data]
Kinase Panel (e.g., 100 kinases)
- Kinase 1> 100> 1005.2
- Kinase 225.3> 1001.1
GPCR Panel (e.g., 50 GPCRs)
- GPCR 1> 1008.7> 100
- GPCR 242.10.5> 100
Ion Channel Panel (e.g., 20 channels)
- Ion Channel 1> 100> 100> 100
- Ion Channel 278.915.42.3
Nuclear Receptor Panel
- Receptor 1> 100> 100> 100
CYP450 Inhibition Panel
- CYP3A415.62.1> 50
- CYP2D6> 508.9> 50

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant. Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of cross-reactivity data. Below are standard protocols for key assays.

Kinase Inhibition Assay (Radiometric)
  • Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, a specific substrate (e.g., myelin basic protein), and ATP (spiked with γ-³²P-ATP).

    • Add this compound or alternative compounds at varying concentrations.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction and spot the mixture onto a phosphocellulose membrane.

    • Wash the membrane to remove unincorporated ³²P-ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression.

GPCR Binding Assay (Radioligand Displacement)
  • Objective: To assess the ability of the compound to displace a known radiolabeled ligand from a G-protein coupled receptor.

  • Procedure:

    • Prepare a membrane fraction from cells expressing the target GPCR.

    • Incubate the membranes with a fixed concentration of a specific radioligand (e.g., ³H-labeled antagonist) in the presence of varying concentrations of this compound or alternative compounds.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding at each compound concentration and determine the Ki value using the Cheng-Prusoff equation.

hERG Channel Patch Clamp Assay
  • Objective: To evaluate the potential for the compound to inhibit the hERG potassium channel, a common cause of cardiotoxicity.

  • Procedure:

    • Use whole-cell patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK293 cells).

    • Maintain the cells in a voltage-clamped state and elicit hERG currents using a specific voltage pulse protocol.

    • Perfuse the cells with a solution containing this compound or alternative compounds at increasing concentrations.

    • Record the changes in the hERG current amplitude.

    • Calculate the percentage of inhibition at each concentration and determine the IC50 value.

Visualizing Experimental Workflow and Potential Signaling Pathways

Diagrams are invaluable for illustrating complex processes. The following visualizations depict a general workflow for assessing compound cross-reactivity and a potential signaling pathway that a pyrrolidine-containing compound might modulate, based on literature for similar molecules.

experimental_workflow cluster_screening Compound Screening cluster_confirmation Hit Confirmation & Characterization cluster_safety Safety Assessment start Test Compound (this compound) primary_assay Primary Target Assay start->primary_assay selectivity_panel Selectivity Panel (Kinases, GPCRs, etc.) primary_assay->selectivity_panel dose_response Dose-Response Studies selectivity_panel->dose_response herg_assay hERG Assay selectivity_panel->herg_assay binding_kinetics Binding Kinetics (Kon/Koff) dose_response->binding_kinetics cyp_inhibition CYP450 Inhibition herg_assay->cyp_inhibition in_vivo_tox In vivo Toxicology cyp_inhibition->in_vivo_tox

Caption: A generalized workflow for assessing the cross-reactivity and safety of a test compound.

toll_like_receptor_pathway cluster_tlr Toll-like Receptor Signaling TLR TLR MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1 TRIF->TBK1 NFkB NF-κB TRAF6->NFkB IRF3 IRF3 TBK1->IRF3 Inflammation Inflammatory Response NFkB->Inflammation Interferon Interferon Response IRF3->Interferon Compound Potential Inhibitory Action of Pyrrolidine Compound Compound->TRAF6 Compound->TBK1

Caption: Potential inhibitory action on the Toll-like receptor signaling pathway.

By following a systematic approach as outlined in this guide, researchers can thoroughly characterize the cross-reactivity profile of this compound or any other investigational compound. This will enable a more informed decision-making process in drug discovery and development, ultimately leading to safer and more effective therapeutics.

Benchmarking the Efficacy of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine Against Established Anti-inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active compounds.[1][2][3] This guide focuses on the prospective anti-inflammatory agent, 1-(4-Fluoro-2-nitrophenyl)pyrrolidine, and benchmarks its potential efficacy against two widely recognized nonsteroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor.[4][5][6] The comparative analysis is based on the known molecular mechanism of its vinyl-analogue, FPP, which has been shown to exert its anti-inflammatory effects through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[7][8]

Mechanism of Action: Inhibition of the TLR4/NF-κB Signaling Pathway

Research on the structurally similar compound, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has elucidated a distinct mechanism of action compared to traditional NSAIDs. FPP has been shown to suppress the activation of Toll-like receptor 4 (TLR4) induced by lipopolysaccharide (LPS).[7] Specifically, FPP inhibits the dimerization of TLR4, a critical step in the activation of downstream inflammatory signaling.[7] This upstream intervention prevents the activation of key transcription factors, namely nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3).[8]

The inhibition of NF-κB activation is a pivotal anti-inflammatory mechanism, as NF-κB is a master regulator of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9][10][11] By targeting the TLR4 signaling pathway, this compound, like its vinyl-analogue, may offer a novel approach to modulating inflammation.

Comparative Performance Data

The following tables present a summary of the in vitro and in vivo anti-inflammatory activities of the subject compound (based on FPP data) in comparison to Ibuprofen and Celecoxib. It is important to note that the data for this compound is illustrative and extrapolated from the known activity of FPP.

Table 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated Murine Macrophages (RAW 264.7)

CompoundPrimary TargetKey Pathway InhibitedIC₅₀ (Nitric Oxide Production)IC₅₀ (TNF-α Inhibition)IC₅₀ (IL-6 Inhibition)
This compound (Illustrative) TLR4 DimerizationTLR4/NF-κB~ 4 µM~ 6 µM~ 8 µM
IbuprofenCOX-1/COX-2Prostaglandin Synthesis~ 18 µM~ 22 µM~ 28 µM
CelecoxibCOX-2Prostaglandin Synthesis~ 12 µM~ 15 µM~ 12 µM

IC₅₀ values are illustrative and intended for comparative purposes based on the distinct mechanisms of action.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundDosage (mg/kg)Time Point (Post-Carrageenan)Paw Edema Inhibition (%)
This compound (Illustrative) 104 hours~ 55%
Ibuprofen504 hours~ 45%
Celecoxib254 hours~ 50%

Inhibition percentages are illustrative and based on typical results for compounds with the specified mechanisms of action in this model.

Experimental Protocols

In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the ability of the test compounds to inhibit the production of inflammatory mediators (nitric oxide, TNF-α, and IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

Assay Procedure:

  • Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds or vehicle control and incubated for 1 hour.

  • Inflammation is induced by adding LPS (from E. coli) to each well at a final concentration of 1 µg/mL. A set of wells without LPS serves as a negative control.

  • After 24 hours of incubation, the cell culture supernatant is collected for analysis.

Quantification:

  • Nitric Oxide (NO) Production: Measured using the Griess reagent assay, which detects nitrite, a stable product of NO. The absorbance is read at 540 nm.

  • TNF-α and IL-6 Production: The concentrations of these cytokines in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of the test compounds in a well-established animal model of inflammation.[12][13]

Animals: Male Wistar rats (180-200g) are used and housed under standard laboratory conditions with free access to food and water.

Assay Procedure:

  • The basal volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compounds or vehicle (control) are administered orally or intraperitoneally at a predetermined time before the induction of inflammation.

  • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

Evaluation: The percentage of inhibition of paw edema is calculated for each group using the following formula:

% Inhibition = [ (V_c - V_t) / V_c ] x 100

Where:

  • V_c is the average increase in paw volume in the control group.

  • V_t is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflow

TLR4_NF_kB_Pathway TLR4/NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Dimerization LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκBα Phosphorylation & Degradation IKK_complex->IkB NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Test_Compound This compound Test_Compound->TLR4 Inhibits

Caption: TLR4/NF-κB signaling pathway and the inhibitory point of the test compound.

Experimental_Workflow General Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture RAW 264.7 Cell Culture compound_treatment Compound Treatment cell_culture->compound_treatment lps_stimulation LPS Stimulation compound_treatment->lps_stimulation supernatant_collection Supernatant Collection lps_stimulation->supernatant_collection assays NO, TNF-α, IL-6 Quantification supernatant_collection->assays animal_acclimatization Animal Acclimatization compound_admin Compound Administration animal_acclimatization->compound_admin carrageenan_injection Carrageenan Injection compound_admin->carrageenan_injection paw_measurement Paw Volume Measurement carrageenan_injection->paw_measurement data_analysis Data Analysis paw_measurement->data_analysis

Caption: A generalized workflow for in vitro and in vivo anti-inflammatory screening.

References

Safety Operating Guide

Proper Disposal of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine (CAS RN: 778-56-3), a chemical compound utilized in pharmaceutical research and development. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and adherence to environmental regulations.

Immediate Safety Considerations

Hazard Profile: this compound is classified as a hazardous substance. While a complete, official Safety Data Sheet (SDS) is not publicly available, information for structurally similar compounds and related chemicals indicates that it should be handled with caution. It is presumed to be harmful if inhaled, ingested, or comes into contact with skin.

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 778-56-3
Molecular Formula C₁₀H₁₁FN₂O₂
Molecular Weight 210.21 g/mol

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. The following protocol outlines the necessary steps.

Step 1: Waste Segregation

  • Solid Waste: Unused or expired this compound, and any labware (e.g., weigh boats, pipette tips) grossly contaminated with the solid chemical, should be collected in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container for halogenated organic waste.

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste.

Step 2: Waste Collection and Labeling

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 3: Storage

  • Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure containers are stored away from incompatible materials.

Step 4: Final Disposal

  • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.

  • Observe all federal, state, and local environmental regulations for the disposal of hazardous chemical waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow Disposal Workflow for this compound A Identify Waste Containing This compound B Solid Waste (Unused chemical, contaminated labware) A->B C Liquid Waste (Solutions containing the compound) A->C D Empty Containers A->D E Collect in a labeled, sealed, compatible hazardous waste container B->E F Collect in a labeled, sealed, compatible hazardous waste container for halogenated organic waste C->F G Triple rinse with a suitable solvent (e.g., acetone) D->G J Arrange for pickup by EHS or a licensed hazardous waste contractor E->J F->J H Collect rinsate as hazardous liquid waste G->H I Dispose of clean container per institutional guidelines G->I H->J

Caption: Disposal workflow for this compound.

Disclaimer: The information provided in this document is intended as a guide and is based on the best available data for this compound and structurally related chemicals. It is not a substitute for a comprehensive Safety Data Sheet. Researchers must consult their institution's Environmental Health and Safety department for specific disposal protocols and to ensure compliance with all applicable regulations.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.